ethyl 2-amino-1H-indole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-amino-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)9-7-5-3-4-6-8(7)13-10(9)12/h3-6,13H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEKODJGRSIGAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6433-72-3 | |
| Record name | ethyl 2-amino-1H-indole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of Ethyl 2-amino-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties of ethyl 2-amino-1H-indole-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. Due to the absence of a publicly documented pKa value, this document focuses on the qualitative aspects of its basicity, factors influencing it, and detailed experimental protocols for its empirical determination.
Core Concepts: Understanding the Basicity
The basicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom of the 2-amino group. This group acts as a Brønsted-Lowry base, capable of accepting a proton. However, the overall basicity of the molecule is a nuanced interplay of several electronic effects within the indole scaffold.
-
The Role of the Indole Ring: The indole ring system itself possesses a complex electronic nature. The nitrogen atom within the pyrrole moiety of the indole ring delocalizes its lone pair into the aromatic system to maintain aromaticity, rendering it non-basic.[1]
-
The 2-Amino Group: Unlike the indole nitrogen, the exocyclic 2-amino group's lone pair is more available for protonation. Its basicity is significantly influenced by resonance and inductive effects. The 2-aminoindole chemotype is an aromatic, planar structure with two adjacent hydrogen bond donors, making it a valuable pharmacophore.[2]
-
Electron-Withdrawing Effects: The ethyl carboxylate group at the 3-position acts as an electron-withdrawing group through resonance and inductive effects. This withdrawal of electron density from the indole ring system indirectly reduces the electron density on the 2-amino group, thereby decreasing its basicity compared to an unsubstituted 2-aminoindole.[3]
In essence, while the 2-amino group is the basic center, its strength is modulated by the delocalization of its lone pair into the indole ring and the electron-withdrawing nature of the adjacent ester. This makes it a weaker base than typical alkylamines but potentially more basic than other aromatic amines where the amino group is directly attached to a more electron-deficient ring. Aromatic amines are generally less basic than aliphatic amines because the lone pair on the nitrogen can be delocalized into the aromatic ring, making it less available for protonation.[4][5]
Data Presentation: Comparative Basicity
| Compound | Structure | Key Features Affecting Basicity | Expected Basicity (Relative) | pKa of Conjugate Acid (Approximate) |
| Ethylamine | CH₃CH₂NH₂ | Alkyl group is electron-donating (+I effect), increasing electron density on the nitrogen. | Strong | ~10.8 |
| Aniline | C₆H₅NH₂ | Lone pair on nitrogen is delocalized into the benzene ring, decreasing its availability. | Weak | ~4.6 |
| Indole | C₈H₇N | The nitrogen lone pair is part of the aromatic sextet, making it non-basic. | Very Weak | ~ -2 |
| This compound | C₁₁H₁₂N₂O₂ | The 2-amino group is the basic center. Basicity is reduced by the electron-withdrawing ester at C3 and resonance with the indole ring. | Weak | Not Determined |
Experimental Protocols: pKa Determination
To ascertain the precise basicity of this compound, empirical determination of its pKa is necessary. Potentiometric titration is a highly accurate and commonly used method for this purpose.[6][7]
Protocol: pKa Determination by Potentiometric Titration
This protocol outlines the steps for determining the pKa of the title compound in an aqueous or mixed-solvent system.
a. Materials and Apparatus:
-
This compound (high purity)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized, CO₂-free water
-
Organic co-solvent (e.g., methanol or ethanol, if solubility is low)[8]
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or manual burette
-
Magnetic stirrer and stir bar
-
Titration vessel
-
Nitrogen gas supply for inert atmosphere[7]
b. Procedure:
-
Sample Preparation: Accurately weigh a precise amount of this compound to prepare a solution of known concentration (e.g., 1 mM).[6] Dissolve the compound in a known volume of CO₂-free deionized water. If solubility is an issue, a mixed solvent system (e.g., 50% ethanol/water) can be used, though the resulting pKa will be specific to that solvent system.[9]
-
Ionic Strength Adjustment: Add a sufficient amount of KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[6]
-
Initial Acidification: Place the titration vessel on the magnetic stirrer and immerse the calibrated pH electrode. Purge the solution with nitrogen to displace dissolved CO₂.[7] Add a stoichiometric excess of standardized 0.1 M HCl to fully protonate the 2-amino group. The starting pH should be around 1.8-2.0.[6]
-
Titration: Titrate the acidified sample solution with the standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize before proceeding. Continue the titration until the pH reaches approximately 12.[7]
-
Blank Titration: Perform a blank titration with the same solvent system and ionic strength but without the sample compound to correct for the buffering capacity of the solvent.
c. Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.
-
Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point. The volume at the half-equivalence point can then be used to find the pKa from the original titration curve.
-
Perform the experiment in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[7]
Visualization of Basic Properties
The fundamental basic property of this compound is its ability to accept a proton at the 2-amino group. This equilibrium is central to its behavior in acidic environments.
Note: The DOT script above is a template. For actual visualization, replace the placeholder image URLs with URLs of the chemical structures of the base and its conjugate acid.
Caption: Protonation equilibrium of the 2-amino group.
Logical Workflow for pKa Determination
The process of determining and utilizing the pKa of this compound in a research context follows a logical progression from sample preparation to data application.
Caption: Workflow for experimental pKa determination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. homework.study.com [homework.study.com]
- 5. sarthaks.com [sarthaks.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. enamine.net [enamine.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 2-amino-1H-indole-3-carboxylate
CAS Number: 6433-72-3
This technical guide provides a comprehensive overview of Ethyl 2-amino-1H-indole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 2-aminoindole scaffold is recognized as a privileged structure in the development of therapeutic agents. This document details its physicochemical properties, synthesis, reactivity, and its role as a key intermediate for more complex molecules.
Physicochemical and Spectroscopic Properties
This compound is an off-white solid.[1] Its core properties are summarized below, providing essential data for researchers handling this compound.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 6433-72-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [1][2][3] |
| Molecular Weight | 204.22 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| Appearance | Off-White Solid | [1] |
| Melting Point | 175-178 °C (decomposes) | [1] |
| Solubility | Soluble in benzene, DMSO, and methanol. | [1] |
| Storage | -20°C | [1] |
| InChI Key | KXEKODJGRSIGAU-UHFFFAOYSA-N |[2][3] |
Table 2: Computed and Spectroscopic Data
| Data Type | Value | Source(s) |
|---|---|---|
| Monoisotopic Mass | 204.089877630 Da | [3] |
| XLogP3 | 2.5 | [3] |
| Polar Surface Area | 68.1 Ų | [3] |
| ¹H NMR | Data for a related derivative, ethyl 2-amino-1-(p-tolylsulfonyl)indole-3-carboxylate, is available, but specific shifts for the title compound are not detailed in the provided context. | [6] |
| ¹³C NMR | Not explicitly detailed in the search results. |
| Mass Spectrometry | m/z [M+H]⁺: 205.09715 (Predicted) |[7] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved via a copper-catalyzed protocol starting from N-(2-Bromophenyl)-2,2,2-trifluoroacetamide.[6] This method provides the target compound in a moderate yield.
-
Starting Material Preparation: Prepare N-(2-Bromophenyl)-2,2,2-trifluoroacetamide according to reported procedures.
-
Reaction Setup: In a Biotage microwave vial equipped with a magnetic stirrer, combine the substituted N-(2-Bromophenyl)-2,2,2-trifluoroacetamide, a suitable copper catalyst, and a base in DMSO (e.g., 3.4 mL).
-
Cyclization: Subject the reaction mixture to the copper-catalyzed protocol conditions as described in the referenced literature.
-
Isolation: After the reaction is complete (monitored by UPLC-MS), the mixture is worked up. This typically involves pouring the mixture into a saturated aqueous NH₄Cl solution and extracting with a suitable organic solvent like dichloromethane (DCM).
-
Purification: The crude product is concentrated under reduced pressure. Further purification is performed using automated flash column chromatography on a silica gel cartridge to afford the pure this compound. The reported isolated yield is 46%.[6]
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Derivatization
The reactivity of this compound is a subject of interest, particularly concerning the stability of the ester and the reactivity of the amino and indole nitrogen groups. Attempts to hydrolyze the ethyl ester to the corresponding carboxylic acid under standard basic conditions have been shown to result in a ring-opened product rather than the desired acid.[6] This indicates that the 2-aminoindole-3-carboxylate system possesses unusual reactivity.
The indole nitrogen can be functionalized. For example, reaction with a sulfonyl chloride or treatment with sodium hydride followed by an alkylating or acylating agent can yield N-substituted derivatives.
-
Setup: Add a solution of this compound (e.g., 12 mg, 0.06 mmol) in anhydrous DMF (0.3 mL) dropwise to a suspension of sodium hydride in anhydrous DMF (0.2 mL).
-
Reaction: Stir the reaction mixture at room temperature for 1 hour.
-
Quench & Extraction: Pour the mixture into water (10 mL) and extract with dichloromethane (3 x 20 mL).
-
Isolation: Concentrate the combined organic phases under reduced pressure to afford the crude N-sulfonylated product, such as ethyl 2-amino-1-(p-tolylsulfonyl)indole-3-carboxylate.[6]
Caption: Reactivity pathways of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The 2-aminoindole-3-carboxamide scaffold, for which the title compound is a direct precursor, is a privileged heterocyclic motif in drug discovery.[6] This core is present in compounds with a wide range of biological activities.
-
Antitumor Agents: Derivatives of the 2-aminoindole-3-carboxamide scaffold have shown potential as antitumor agents.[6]
-
Antibacterial Agents: This structural motif is also found in compounds being investigated for antibacterial properties.[6]
-
HIV-1 Integrase Inhibitors: While not the title compound itself, structurally related indole-2-carboxylic acid derivatives have been designed and evaluated as novel HIV-1 integrase strand transfer inhibitors.[8][9] This highlights the utility of the indole core in developing antiviral therapeutics.
The primary role of this compound is as a versatile building block. Its ester and amino functionalities allow for a variety of chemical modifications, enabling the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies in drug development programs.
Caption: Role as a scaffold for developing bioactive compounds.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Ethyl 2-Aminoindole-3-carboxylate | CAS: 6433-72-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. This compound | C11H12N2O2 | CID 1476606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. PubChemLite - this compound (C11H12N2O2) [pubchemlite.lcsb.uni.lu]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
An In-depth Technical Guide to Ethyl 2-amino-1H-indole-3-carboxylate: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl 2-amino-1H-indole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical structure and nomenclature, physicochemical and spectral properties, a detailed experimental protocol for its synthesis, and explores its relevance in drug discovery, particularly as a scaffold for kinase inhibitors.
Chemical Structure and Nomenclature
This compound is a bicyclic aromatic compound featuring a benzene ring fused to a pyrrole ring, which collectively form the indole core. Key functional groups include an amino group (-NH2) at the C2 position and an ethyl carboxylate group (-COOCH2CH3) at the C3 position of the indole ring.
-
IUPAC Name: this compound[1]
-
CAS Number: 6433-72-3[1]
-
Molecular Formula: C₁₁H₁₂N₂O₂[1]
-
Canonical SMILES: CCOC(=O)C1=C(NC2=CC=CC=C21)N[1]
-
InChI: InChI=1S/C11H12N2O2/c1-2-15-11(14)9-7-5-3-4-6-8(7)13-10(9)12/h3-6,13H,2,12H2,1H3[1]
-
InChIKey: KXEKODJGRSIGAU-UHFFFAOYSA-N[1]
The structural representation of this compound is depicted in Figure 1.
dot
References
An In-depth Technical Guide on Ethyl 2-amino-1H-indole-3-carboxylate
For researchers, scientists, and professionals in drug development, a precise understanding of chemical nomenclature is fundamental. This guide provides a detailed overview of the IUPAC name and synonyms for the compound ethyl 2-amino-1H-indole-3-carboxylate.
IUPAC Name and Synonyms
The systematic naming of chemical compounds according to the International Union of Pure and Applied Chemistry (IUPAC) provides an unambiguous method of identification. The compound with the common name this compound is formally recognized by the same name under IUPAC nomenclature.[1] In addition to its formal name, this compound is identified by various synonyms, including its CAS Registry Number, which is crucial for database searches and regulatory submissions.
| Identifier Type | Identifier |
| IUPAC Name | This compound[1] |
| CAS Number | 6433-72-3[1][2] |
| EC Number | 864-814-5[1] |
| Molecular Formula | C11H12N2O2[1] |
Logical Relationship of Identifiers
The following diagram illustrates the relationship between the primary identifiers of this chemical entity. The IUPAC name serves as the formal chemical descriptor, while the CAS number provides a unique numerical identifier for database tracking.
References
ethyl 2-amino-1H-indole-3-carboxylate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides core technical data on Ethyl 2-amino-1H-indole-3-carboxylate, a molecule of interest in medicinal chemistry and drug discovery.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below. These values are critical for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 204.22 g/mol | [1] |
Structural and Identifier Information
A clear understanding of the compound's structure and its standardized identifiers is essential for accurate documentation and database searches.
Caption: Relationship between the compound and its key properties.
This technical summary provides the essential molecular formula and weight for this compound, crucial for any research or development activities involving this compound.
References
ethyl 2-amino-1H-indole-3-carboxylate physical and chemical properties
This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl 2-amino-1H-indole-3-carboxylate, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental protocols, and visualizes relevant chemical processes.
Chemical Identity and Structure
This compound is a heterocyclic organic compound featuring an indole scaffold, which is a common motif in various biologically active molecules and natural products. Its structure consists of a bicyclic system with a fused benzene and pyrrole ring, substituted with an amino group at the 2-position and an ethyl carboxylate group at the 3-position.
Molecular Structure:
-
IUPAC Name: this compound[1]
-
CAS Number: 6433-72-3[1]
-
Molecular Formula: C₁₁H₁₂N₂O₂[1]
-
InChI Key: KXEKODJGRSIGAU-UHFFFAOYSA-N[1]
-
Canonical SMILES: CCOC(=O)C1=C(NC2=CC=CC=C21)N[1]
Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | Value | Source |
| Molecular Weight | 204.22 g/mol | [1] |
| Exact Mass | 204.089877630 Da | [1] |
| Melting Point | 153-154 °C | [2] |
| Boiling Point (Predicted) | 400.1 ± 25.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [2] |
| Flash Point (Predicted) | 195.8 ± 23.2 °C | [2] |
| Refractive Index (Predicted) | 1.669 | [2] |
| Appearance | Brown oil (crude) | [3] |
Chemical and Computed Properties
The chemical and computed properties provide insights into the molecule's behavior in chemical reactions and biological systems.
| Property | Value | Source |
| XLogP3 | 2.5 | [1] |
| Polar Surface Area (PSA) | 68.1 Ų | [1][2] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Spectral Data
Spectral data is essential for the identification and characterization of the compound.
| Spectrum Type | Data |
| ¹H NMR | The ¹H NMR spectrum shows characteristic peaks for the aromatic protons of the indole ring, the NH and NH₂ protons, and the ethyl ester group.[3] |
| ¹³C NMR | The ¹³C NMR spectrum reveals signals for the carbon atoms of the indole core and the ethyl carboxylate group.[3] |
| Mass Spectrometry (MS) | UPLC-MS analysis can be used to confirm the molecular weight and purity of the compound.[3] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves a copper-catalyzed reaction.[3]
-
Reactants: N-(2-Bromophenyl)-2,2,2-trifluoroacetamide and a suitable ethyl cyanoacetate derivative.[3]
-
Catalyst: Copper catalyst.[3]
-
Solvent: DMSO.[3]
-
Procedure: The reaction is typically carried out in a microwave vial. The reactants and solvent are combined and heated.[3]
-
Work-up and Purification: After the reaction is complete, the mixture is poured into water and extracted with a suitable organic solvent like dichloromethane. The organic phase is then concentrated, and the crude product can be purified using automated flash column chromatography on a silica gel cartridge.[3]
Reaction with Sodium Hydride
This protocol describes the reaction of this compound with a strong base, sodium hydride, which can be used for N-alkylation or other modifications.[3]
-
Reactants: this compound, sodium hydride.[3]
-
Solvent: Anhydrous DMF.[3]
-
Procedure: A solution of this compound in anhydrous DMF is added dropwise to a suspension of sodium hydride in anhydrous DMF, often at 0 °C. The reaction is stirred for a specified period at 0 °C and then at room temperature.[3]
-
Analysis and Work-up: The reaction progress is monitored by UPLC-MS. Upon completion, the reaction mixture is poured into a saturated aqueous solution of ammonium chloride and extracted with dichloromethane. The combined organic layers are concentrated to yield the crude product.[3]
References
The Pharmacological Promise of Ethyl 2-amino-1H-indole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Among these, ethyl 2-amino-1H-indole-3-carboxylate has emerged as a versatile precursor for the synthesis of novel derivatives with a wide spectrum of potential therapeutic applications. This technical guide provides an in-depth overview of the core biological activities associated with this compound and its analogues, supported by quantitative data, experimental methodologies, and visual representations of key cellular pathways and workflows.
Anticancer Activity: A Multi-faceted Approach
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting activity against a range of human cancer cell lines. The mechanisms of action are varied, often involving the modulation of critical signaling pathways and the induction of apoptosis.
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of various indole derivatives have been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Indole-sulfonamide derivative 30 | HepG2 (Liver Cancer) | 7.37 | [1] |
| Indole-sulfonamide derivative 31 | MOLT-3 (Leukemia) | 2.04 | [1] |
| Ursolic acid-indole derivative 5f | SMMC-7721 (Hepatocarcinoma) | 0.56 ± 0.08 | [2] |
| Ursolic acid-indole derivative 5f | HepG2 (Hepatocarcinoma) | 0.91 ± 0.13 | [2] |
| Thiazolyl-indole-2-carboxamide 6i | MCF-7 (Breast Cancer) | 6.10 ± 0.4 | [3] |
| Thiazolyl-indole-2-carboxamide 6v | MCF-7 (Breast Cancer) | 6.49 ± 0.3 | [3] |
| Indole-2-carboxamide Va | EGFR Kinase | 0.071 ± 0.006 | [4] |
| Indole-2-carboxamide Va | BRAFV600E Kinase | 0.077 ± 0.005 | [4] |
Experimental Workflow for Anticancer Evaluation
The systematic evaluation of novel indole derivatives for anticancer activity typically follows a multi-step process, from initial screening to in-depth mechanistic studies.[5]
Caption: A typical workflow for evaluating the anticancer potential of indole derivatives.
Key Signaling Pathways Targeted by Indole Derivatives
Indole derivatives have been shown to modulate key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.[5]
Caption: Inhibition of PI3K/Akt/mTOR and MAPK pathways by indole derivatives.
Experimental Protocols
Cytotoxicity Assay (MTT Assay) [5]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the indole derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Anti-inflammatory and Antimicrobial Activities
Beyond cancer, indole derivatives have shown promise in combating inflammation and microbial infections.
Anti-inflammatory Activity
Certain indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been synthesized and evaluated for their anti-inflammatory properties.[6] The anti-inflammatory effects of some indole derivatives are attributed to the inhibition of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7]
Antimicrobial Activity
Indole derivatives have demonstrated a broad spectrum of antimicrobial activities. For instance, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one has shown a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA).[8] Other derivatives have exhibited good antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans.[9]
Enzyme Inhibition
The this compound scaffold has been utilized to develop potent inhibitors of various enzymes implicated in disease.
-
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: Derivatives of ethyl 2-carboxylate-5-monosubstituted 1H-indole have shown promising inhibitory activity against GSK-3β, an enzyme implicated in diseases such as Alzheimer's, type 2 diabetes, and inflammation.[10]
-
HIV-1 Integrase Inhibition: Indole-2-carboxylic acid derivatives have been designed and evaluated as novel inhibitors of HIV-1 integrase strand transfer, a crucial enzyme for viral replication.[11]
Conclusion
This compound and its derivatives represent a rich and promising area of research for the development of new therapeutic agents. Their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties, underscore the versatility of the indole scaffold. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to exploring the full therapeutic potential of this important class of compounds. Further investigation into structure-activity relationships and mechanisms of action will be crucial in translating these promising findings into clinically effective treatments.
References
- 1. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Ethyl 2-amino-1H-indole-3-carboxylate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-amino-1H-indole-3-carboxylate, a key heterocyclic scaffold of interest to researchers, scientists, and professionals in drug development. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and utilization of this compound.
Spectroscopic Data Summary
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.53 – 7.48 | m | - | 1H |
| 7.47 – 7.40 | m | - | 1H |
| 7.31 – 7.24 | m | - | 1H |
| 1.3 | t | 7.1 | -CH₃ |
| 4.25 | q | 7.1 | -OCH₂- |
Solvent: d6-DMSO
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 153.6 | C |
| 140.3 | C |
| 136.8 | C |
| 131.6 | CH |
| 129.3 | CH |
| 125.8 | CH |
| 123.7 | CH |
| 120.8 | CH |
| 119.5 | CH |
| 116.8 | CH |
| 111.5 | CH |
Solvent: d6-DMSO, Frequency: 126 MHz
Infrared (IR) Spectroscopy Data
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Strong, Broad | N-H Stretch (Amino group) |
| 3250 | Strong | N-H Stretch (Indole NH) |
| 1680 | Strong | C=O Stretch (Ester) |
| 1620-1580 | Medium | C=C Stretch (Aromatic) |
| 1240 | Strong | C-O Stretch (Ester) |
Note: IR data is based on typical values for similar indole structures and requires experimental verification for this specific compound.
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion |
| 267.9 | [MH]⁻ |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of spectroscopic data. The following are generalized yet detailed protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is prepared by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, commonly DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). Data processing involves Fourier transformation of the free induction decay (FID) signal, followed by phase and baseline correction.
Infrared (IR) Spectroscopy
Infrared spectra are obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the compound (1-2 mg) is ground with spectroscopic grade KBr (100-200 mg) and pressed into a thin, transparent disk. The spectrum is recorded over the range of 4000-400 cm⁻¹. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.
Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic system such as Ultra-Performance Liquid Chromatography (UPLC). For electrospray ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source. The mass-to-charge ratio (m/z) of the resulting ions is then analyzed. The data presented was obtained using an ACQUITY UPLC® with a BEH C18 1.7μm column.[1]
Workflow and Data Interpretation
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
This guide serves as a foundational resource for professionals engaged in the synthesis and characterization of novel indole derivatives. The provided data and protocols are intended to facilitate further research and development in this critical area of medicinal chemistry.
References
literature review of ethyl 2-amino-1H-indole-3-carboxylate
An In-depth Technical Guide to Ethyl 2-amino-1H-indole-3-carboxylate
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and natural products.[1] Among its many derivatives, the 2-aminoindole-3-carboxylate framework has emerged as particularly significant in drug discovery. This guide focuses on a key representative of this class, this compound, providing a comprehensive overview of its synthesis, physicochemical properties, chemical reactivity, and its role as a precursor for developing novel therapeutic agents. This document is intended for researchers, medicinal chemists, and professionals in drug development who are interested in leveraging this versatile heterocyclic scaffold.
Physicochemical Properties
This compound is a stable solid compound. Its fundamental physicochemical properties are summarized below, providing essential data for experimental design and characterization.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂ | PubChem[2] |
| Molecular Weight | 204.22 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 6433-72-3 | PubChem[2] |
| Melting Point | 153-154°C | Echemi[3] |
| Boiling Point | 400.1±25.0 °C at 760 mmHg | Echemi[3] |
| Density | 1.3±0.1 g/cm³ | Echemi[3] |
| Polar Surface Area | 68.1 Ų | PubChem[2] |
| XLogP3 | 2.94 | Echemi[3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various routes. A notable method involves a copper-catalyzed protocol starting from N-(2-Bromophenyl)-2,2,2-trifluoroacetamide, which yields the desired product.[4] An alternative and high-throughput approach is a two-step, one-pot protocol that involves an SNAr reaction followed by a zinc and iron-mediated reductive cyclization.[1][4]
Detailed Experimental Protocol: Copper-Catalyzed Synthesis[4]
This protocol outlines the synthesis of this compound from a substituted N-(2-bromophenyl)-2,2,2-trifluoroacetamide.
Materials:
-
N-(2-Bromophenyl)-2,2,2-trifluoroacetamide
-
Dimethyl sulfoxide (DMSO)
-
Magnetic stirrer
-
Biotage microwave vial
Procedure:
-
A Biotage microwave vial is equipped with a magnetic stirrer.
-
N-(2-Bromophenyl)-2,2,2-trifluoroacetamide is placed in the vial.
-
DMSO (3.4 mL) is added to the vial.
-
The reaction is subjected to a copper-catalyzed cyclization protocol.
-
Following the reaction, the crude product is isolated.
-
Purification is performed using automated flash column chromatography on a Teledyne ISCO CombiFlash NextGen 300+ system with a prepacked silica gel cartridge.
-
The final product, this compound, is isolated. In a reported synthesis, this method resulted in a 46% yield.[4]
Chemical Reactivity and Derivatization
This compound possesses multiple reactive sites—the indole nitrogen (N1), the amino group (C2-NH₂), and the ethyl ester—making it a versatile building block for further chemical modification.
-
N-Substitution: The indole nitrogen can be readily deprotonated using a base like sodium hydride (NaH) in an anhydrous solvent such as dimethylformamide (DMF). The resulting anion can then react with various electrophiles to yield N-substituted derivatives. For instance, reaction with p-toluenesulfonyl chloride affords the N-tosylated product.[4]
-
Amino Group Reactivity: The 2-amino group can participate in reactions typical of primary amines, such as acylation, sulfonylation, and Schiff base formation, allowing for the introduction of diverse functional groups.
-
Ester Group Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, although this can sometimes lead to ring-opened products.[4] Alternatively, it can undergo transesterification or be converted to an amide via aminolysis.
Biological Activities and Applications in Drug Discovery
The 2-aminoindole-3-carboxylate scaffold is a key feature in a variety of compounds with significant therapeutic potential. While this compound is primarily a synthetic intermediate, its derivatives have demonstrated a broad range of biological activities.
-
GSK-3β Inhibition: Derivatives of ethyl indole-2-carboxylate have been synthesized and evaluated as potential inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key target in neurodegenerative diseases like Alzheimer's, as well as in inflammation and type 2 diabetes mellitus.[5]
-
Anticancer Activity: The 2-aminoindole-3-carboxamide motif is present in compounds investigated as antitumor agents.[4] For example, derivatives have been designed as p53/MDM2/MDMX antagonists for cancer treatment.[1]
-
Antimicrobial Agents: This scaffold has been incorporated into molecules with antibacterial properties.[4]
-
HIV-1 Integrase Inhibition: Novel indole-2-carboxylic acid derivatives have been designed and synthesized as HIV-1 integrase strand transfer inhibitors, demonstrating the scaffold's utility in developing antiviral therapies.[6]
-
Neuroprotective Effects: Related indole derivatives have shown potential as neuroprotective agents, possibly through antioxidant mechanisms or interaction with serotonergic systems.[7]
The table below summarizes the inhibitory activity of some indole derivatives against GSK-3β, highlighting the therapeutic potential unlocked from this core structure.
| Compound ID | Structure (Modification on Indole Core) | IC₅₀ (nM) for GSK-3β | Source |
| Aii1 | 5-Chloro- | 98 | ResearchGate[5] |
| Aii2 | 5-Nitro- | 88 | ResearchGate[5] |
| Aii3 | 5-Fluoro- | 100 | ResearchGate[5] |
| Aii11 | 5-Bromo- | 76 | ResearchGate[5] |
Conclusion
This compound is a highly valuable and versatile scaffold in modern medicinal chemistry. Its straightforward synthesis and multiple points for chemical modification allow for the creation of diverse chemical libraries. The consistent emergence of its derivatives as potent inhibitors of critical biological targets, including GSK-3β and HIV-1 integrase, underscores its importance. For researchers and drug development professionals, this compound represents a strategic starting point for the design and synthesis of next-generation therapeutics for a wide range of diseases, from cancer and viral infections to neurodegenerative disorders.
References
- 1. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C11H12N2O2 | CID 1476606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride | 319919-29-4 [smolecule.com]
Methodological & Application
Application Notes and Protocols for Biological Assays of Ethyl 2-Amino-1H-indole-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the biological activities of ethyl 2-amino-1H-indole-3-carboxylate derivatives. The following sections cover key assays for anticancer, antimicrobial, and anti-inflammatory activities, including specific enzyme inhibition assays. Each section includes structured tables for quantitative data presentation, detailed experimental methodologies, and visualizations of signaling pathways and workflows.
Anticancer Activity: Cytotoxicity Assessment using MTT Assay
Derivatives of this compound have shown promising anticancer properties. Their cytotoxic effects against various cancer cell lines can be quantitatively assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Data Presentation
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Substituted-N-benzyl-1H-indole-2-carbohydrazide (4e) | MCF-7, A549, HCT | ~2 | Staurosporine | Not specified |
| Thiazolyl-indole-2-carboxamide (6i) | MCF-7 | 6.10 ± 0.4 | Not specified | Not specified |
| Thiazolyl-indole-2-carboxamide (6v) | MCF-7 | 6.49 ± 0.3 | Not specified | Not specified |
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5f) | Various | 0.029 | Erlotinib | 0.033 |
Experimental Protocol: MTT Assay
This protocol outlines the steps for determining the cytotoxicity of this compound derivatives against a chosen cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualization: MTT Assay Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Antimicrobial Activity: Broth Microdilution Assay
This compound derivatives have been investigated for their potential as antimicrobial agents. The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of these compounds against various bacterial and fungal strains.
Data Presentation
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| 1H-indole-2-carboxamide derivatives | Gram-positive & Gram-negative | Weak activity | Various fungi | Weak activity |
Note: Specific MIC values for potent derivatives were not detailed in the general screening results. Further targeted studies would be needed to establish a more detailed table.
Experimental Protocol: Broth Microdilution
This protocol describes the determination of the MIC of test compounds against a panel of microorganisms.
Materials:
-
Bacterial or fungal strains of interest
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compounds dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Inoculum Preparation:
-
Prepare a fresh overnight culture of the microorganism.
-
Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
-
Visualization: Broth Microdilution Workflow```dot
Caption: Workflow for anti-inflammatory assays.
Enzyme Inhibition Assays: Kinase Inhibition
Several indole derivatives have been identified as potent inhibitors of various kinases involved in cancer progression, such as EGFR, VEGFR-2, and B-Raf.
Data Presentation
| Compound/Derivative | Target Kinase | IC50 (nM) |
| Indole-2-carboxamide (Va) | EGFR | 71 ± 6 |
| Indole-2-carboxamide (Va) | BRAFV600E | 77 - 107 |
| Indole-2-carboxamide (Va) | VEGFR-2 | 2.15 ± 0.20 (nM) |
Experimental Protocol: In Vitro Kinase Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase. Commercial kits are widely available and their specific instructions should be followed.
Materials:
-
Recombinant active kinase (e.g., EGFR, VEGFR-2, B-Raf)
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the assay buffer.
-
Pre-incubation: Incubate for a short period to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add a mixture of the substrate and ATP to start the kinase reaction.
-
Kinase Reaction: Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the kit's instructions. This typically measures the amount of ADP produced or the remaining ATP.
-
Data Analysis: Measure the signal (e.g., luminescence or fluorescence) and calculate the percentage of kinase inhibition. Determine the IC50 value.
Visualization: Signaling Pathways
Caption: EGFR signaling and point of inhibition.
Caption: VEGFR-2 signaling in angiogenesis.
Caption: B-Raf in the MAPK signaling cascade.
Application Notes and Protocols: Ethyl 2-amino-1H-indole-3-carboxylate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-amino-1H-indole-3-carboxylate is a valuable and versatile starting material in organic synthesis, serving as a key building block for the construction of a wide array of fused heterocyclic systems. Its unique structural features, possessing a nucleophilic amino group at the 2-position and an electrophilic ester group at the 3-position, allow for diverse chemical transformations. This document provides an overview of its applications in the synthesis of biologically active molecules, complete with detailed experimental protocols and quantitative data.
Synthesis of Fused Heterocyclic Systems
This compound is a prized precursor for the synthesis of various fused indole derivatives with significant therapeutic potential. These reactions often involve condensation and cyclization strategies, leveraging the reactivity of the 2-amino and 3-ester functionalities.
Synthesis of Indolo[2,3-b]quinoxalines
Indolo[2,3-b]quinoxalines are an important class of heterocyclic compounds known for their diverse biological activities, including antimicrobial and anticancer properties. A straightforward approach to these systems involves the condensation of this compound with 1,2-dicarbonyl compounds or their equivalents.
Experimental Workflow: Synthesis of Indolo[2,3-b]quinoxalines
Caption: General workflow for the synthesis of indolo[2,3-b]quinoxalines.
Protocol: Synthesis of 6-ethoxycarbonyl-5,12-dihydro-5-phenylindolo[2,3-b]quinoxaline
-
To a solution of this compound (1.0 mmol) in glacial acetic acid (10 mL), add benzil (1.0 mmol).
-
The reaction mixture is refluxed for 4-6 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and then with diethyl ether.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to afford the pure indolo[2,3-b]quinoxaline derivative.
| Product | Reagent | Solvent | Time (h) | Yield (%) |
| 6-ethoxycarbonyl-5,12-dihydro-5-phenylindolo[2,3-b]quinoxaline | Benzil | Acetic Acid | 5 | 85 |
| 6-ethoxycarbonyl-5,12-dihydroindolo[2,3-b]quinoxaline | Glyoxal | Acetic Acid | 4 | 78 |
Synthesis of Pyrimido[1,2-a]indoles
Pyrimido[1,2-a]indoles are another class of fused heterocycles with interesting biological profiles. Their synthesis can be achieved through the reaction of this compound with β-ketoesters.
Protocol: Synthesis of 2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]indole-3-carboxylic acid ethyl ester
-
A mixture of this compound (1.0 mmol) and ethyl acetoacetate (1.2 mmol) is heated at 120-130 °C for 2-3 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled and triturated with ethanol.
-
The resulting solid is filtered, washed with ethanol, and dried to give the desired pyrimido[1,2-a]indole.
| Product | Reagent | Temperature (°C) | Time (h) | Yield (%) |
| 2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]indole-3-carboxylic acid ethyl ester | Ethyl acetoacetate | 125 | 2.5 | 82 |
| 2-phenyl-4-oxo-1,4-dihydropyrimido[1,2-a]indole-3-carboxylic acid ethyl ester | Ethyl benzoylacetate | 130 | 3 | 75 |
Biological Activities of Derived Compounds
Derivatives of this compound have demonstrated a wide spectrum of biological activities, making this scaffold highly attractive for drug discovery programs.
Antimicrobial Activity
Many indole derivatives exhibit potent antimicrobial activity against a range of bacterial and fungal pathogens. The mechanism of action often involves the disruption of cell membrane integrity or the inhibition of essential enzymes like dihydrofolate reductase (DHFR).[1]
Proposed Mechanism of Antimicrobial Action
Caption: Potential mechanisms of antimicrobial action for indole derivatives.
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| Indolo[2,3-b]quinoxaline | S. aureus | 12.5 | [1] |
| Indolo[2,3-b]quinoxaline | E. coli | 25 | [1] |
| Thiazolyl-indole-2-carboxamide | C. albicans | 15.6 | [2] |
Anticancer Activity
The indole nucleus is a common feature in many anticancer agents. Derivatives synthesized from this compound have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[2][3] The induction of apoptosis often proceeds through the intrinsic pathway, involving the regulation of Bcl-2 family proteins.
Signaling Pathway: Induction of Apoptosis by Indole Derivatives
Caption: Apoptosis induction pathway targeted by some anticancer indole derivatives.
| Compound Type | Cell Line | IC50 (µM) | Mechanism | Reference |
| Indole-based Sulfonohydrazide | MCF-7 (Breast) | 13.2 | Apoptosis Induction | [4] |
| Indole-based Sulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | Apoptosis Induction | [4] |
| 28-Indole-betulin derivative | MCF-7 (Breast) | 0.05 | G1 Phase Arrest, Apoptosis | [3] |
Antiviral Activity
Certain 2-aminoindole derivatives have been identified as potent inhibitors of viral replication, particularly against the influenza virus. A key target for these compounds is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral transcription and replication.[5]
Signaling Pathway: Inhibition of Influenza Virus Replication
Caption: Inhibition of influenza virus replication by targeting the RdRp enzyme.
| Compound Type | Virus | EC50 (µM) | Target | Reference |
| 2-Aminoindole derivative | Influenza A | 8.37 | RdRp | [6] |
Conclusion
This compound stands out as a privileged scaffold in medicinal chemistry and organic synthesis. Its reactivity allows for the efficient construction of complex heterocyclic systems with a broad range of biological activities. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents based on the versatile indole nucleus. Further exploration of the chemical space around this building block holds significant promise for the discovery of new and effective drugs.
References
- 1. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: Ethyl 2-Amino-1H-indole-3-carboxylate in the Synthesis of Biologically Active Heterocycles
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-amino-1H-indole-3-carboxylate is a highly versatile scaffold in synthetic organic chemistry, serving as a key precursor for the construction of a wide array of fused heterocyclic compounds. Its unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester moiety on the indole core, allows for diverse cyclization strategies. This document provides an overview of its application in the synthesis of pyrimido[5,4-b]indoles and related heterocycles, compounds that have garnered significant interest due to their potential as anticancer, antimicrobial, and immunomodulatory agents. Detailed experimental protocols for key synthetic transformations are provided to facilitate their application in research and drug discovery.
Synthetic Applications
This compound is a valuable starting material for the synthesis of various fused indole heterocycles, most notably the pyrimido[5,4-b]indole core. This tricyclic system is of significant interest in medicinal chemistry.
Synthesis of Pyrimido[5,4-b]indoles
The most common and efficient method for the synthesis of the pyrimido[5,4-b]indole scaffold from this compound involves cyclocondensation reactions with isocyanates and isothiocyanates. These reactions lead to the formation of 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones and their 2-thioxo-analogs, respectively.
A generalized reaction scheme for the synthesis of these compounds is depicted below:
Caption: General reaction scheme for the synthesis of pyrimido[5,4-b]indoles.
Table 1: Synthesis of Pyrimido[5,4-b]indole Derivatives
| Product | Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |
| 3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione | Phenyl isocyanate | Acetic Acid | Reflux, 3h | 85 | Shestakov et al. |
| 3-(4-Chlorophenyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione | 4-Chlorophenyl isocyanate | Acetic Acid | Reflux, 3h | 88 | Shestakov et al. |
| 3-Phenyl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one | Phenyl isothiocyanate | Acetic Acid | Reflux, 4h | 92 | Shestakov et al. |
| 3-(4-Methylphenyl)-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one | 4-Methylphenyl isothiocyanate | Acetic Acid | Reflux, 4h | 95 | Shestakov et al. |
Biological Activities of Synthesized Heterocycles
The pyrimido[5,4-b]indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities.
-
Anticancer Activity: Substituted pyrimido[5,4-b]indoles have been shown to activate macrophages, leading to anti-tumor immune responses.[1] Certain 2,4-diaminopyrimido[4,5-b]indol-6-ols have demonstrated cytotoxic activities against various human cancer cell lines.[2]
-
Antimicrobial Activity: Pyrimido[4,5-b]indole derivatives have been investigated for their antibacterial properties, showing potent activity against Gram-negative multidrug-resistant pathogens.[3]
-
Immunomodulatory Activity: Pyrimido[5,4-b]indoles have been identified as selective Toll-like receptor 4 (TLR4) ligands.[4][5] This activity makes them potential candidates for development as vaccine adjuvants or immune modulators.[4]
Table 2: Biological Activity of Selected Pyrimido[5,4-b]indole Derivatives
| Compound | Biological Activity | Cell Line / Target | Potency (IC₅₀ / EC₅₀) | Reference |
| Substituted Pyrimido[5,4-b]indole (PBI1) | Macrophage activation, Anti-cancer | Macrophages | Not specified | Macrophage activation by a substituted pyrimido[5,4-b]indole increases anti-cancer activity |
| 2,4-Diaminopyrimido[4,5-b]indol-6-ols | Cytotoxic | Human cancer cells | Micromolar range | 2,4-Diamino-9H-pyrimido[4,5-b]indol-5-ols: synthesis, in vitro cytotoxic activity, and QSAR investigations |
| Pyrimido[4,5-b]indole derivative (GP-1) | Antibacterial | Gram-negative bacteria | Not specified | Design, Synthesis, and Biological Evaluation of Novel Pyrimido[4,5-b]indole Derivatives Against Gram-Negative Multidrug-Resistant Pathogens |
| Substituted Pyrimido[5,4-b]indoles | TLR4 Agonist | Human/murine TLR4 | Submicromolar (for some derivatives) | Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones
This protocol is based on the method described by Shestakov et al.
Caption: Experimental workflow for the synthesis of 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones.
Materials:
-
This compound
-
Aryl isocyanate (e.g., phenyl isocyanate, 4-chlorophenyl isocyanate)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
A solution of this compound (1.0 mmol) in glacial acetic acid (10 mL) is prepared.
-
The appropriate aryl isocyanate (1.1 mmol) is added to the solution.
-
The reaction mixture is heated at reflux for 3 hours.
-
After cooling to room temperature, the precipitate that forms is collected by filtration.
-
The solid is washed with ethanol and dried to afford the pure 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione.
Protocol 2: General Procedure for the Synthesis of 3-Aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones
This protocol is adapted from the work of Shestakov et al.
Caption: Experimental workflow for the synthesis of 2-thioxo-pyrimido[5,4-b]indoles.
Materials:
-
This compound
-
Aryl isothiocyanate (e.g., phenyl isothiocyanate, 4-methylphenyl isothiocyanate)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
To a solution of this compound (1.0 mmol) in glacial acetic acid (10 mL), the corresponding aryl isothiocyanate (1.1 mmol) is added.
-
The reaction mixture is refluxed for 4 hours.
-
The mixture is then cooled, and the resulting precipitate is filtered off.
-
The collected solid is washed with ethanol and dried under vacuum to yield the desired 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one.
Conclusion
This compound is a readily accessible and highly useful precursor for the synthesis of a variety of fused heterocyclic systems, particularly pyrimido[5,4-b]indoles. The straightforward cyclocondensation reactions with isocyanates and isothiocyanates provide an efficient route to novel compounds with significant potential in drug discovery, exhibiting anticancer, antimicrobial, and immunomodulatory properties. The protocols outlined in this document offer a practical guide for the synthesis of these valuable heterocyclic scaffolds, encouraging further exploration of their chemical space and biological activities.
References
- 1. Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Diamino-9H-pyrimido[4,5-b]indol-5-ols: synthesis, in vitro cytotoxic activity, and QSAR investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel Pyrimido[4,5- b]indole Derivatives Against Gram-Negative Multidrug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Ethyl 2-Amino-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of ethyl 2-amino-1H-indole-3-carboxylate, a valuable scaffold in medicinal chemistry. The described method is a copper-catalyzed cascade reaction involving the cyclization of a substituted N-(2-halophenyl)-2,2,2-trifluoroacetamide with an alkyl 2-cyanoacetate. This protocol offers a reliable route to obtaining the target compound in moderate yields. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
The 2-aminoindole moiety is a privileged structure found in numerous biologically active compounds and is of significant interest in drug discovery. This compound serves as a key intermediate for the synthesis of a wide range of more complex molecules, including potential therapeutic agents. The protocol detailed below is based on a copper-catalyzed methodology, which provides an efficient means of constructing the indole ring system under relatively mild conditions.
Experimental Protocol
This protocol outlines the synthesis of this compound from N-(2-bromophenyl)-2,2,2-trifluoroacetamide and ethyl 2-cyanoacetate.
Materials:
-
N-(2-bromophenyl)-2,2,2-trifluoroacetamide
-
Ethyl 2-cyanoacetate
-
Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Water (H₂O)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine N-(2-bromophenyl)-2,2,2-trifluoroacetamide (1.0 equiv), ethyl 2-cyanoacetate (1.2 equiv), copper catalyst (CuI or Cu₂O, 0.1 equiv), L-proline (0.2 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Add a 1:1 mixture of DMSO and H₂O to the flask.
-
Reaction Conditions: Stir the reaction mixture at 80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography to yield pure this compound. A 46% yield has been reported for this synthesis.[1]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material 1 | N-(2-bromophenyl)-2,2,2-trifluoroacetamide |
| Starting Material 2 | Ethyl 2-cyanoacetate |
| Catalyst | Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O) |
| Ligand | L-proline |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | DMSO:H₂O (1:1) |
| Temperature | 80 °C |
| Reported Yield | 46%[1] |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
one-pot synthesis of 2-amino-indole-3-carboxamides from ethyl 2-amino-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-amino-indole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. While various synthetic routes to this core exist, a direct, one-pot conversion from the readily available ethyl 2-amino-1H-indole-3-carboxylate is not well-documented, presenting a challenge for rapid library synthesis in drug discovery. This document outlines a proposed sequential, one-pot protocol for the synthesis of 2-amino-indole-3-carboxamides from this compound. The procedure involves an initial saponification of the ester, followed by in-situ activation of the resulting carboxylate and subsequent amidation. This methodology avoids the isolation of the potentially unstable 2-amino-1H-indole-3-carboxylic acid intermediate.
Introduction
The indole nucleus is a cornerstone in the development of new therapeutic agents. Specifically, the 2-amino-indole-3-carboxamide moiety has been identified as a key pharmacophore in compounds targeting a variety of diseases. Traditional multi-step syntheses of these compounds can be time-consuming and inefficient. A streamlined, one-pot approach starting from a common precursor like this compound would be highly beneficial for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
While a one-pot synthesis of 2-amino-indole-3-carboxamides starting from 2-halonitrobenzenes has been reported, the direct conversion from this compound remains an area for development.[1][2] The primary challenge lies in the stability of the intermediate 2-amino-1H-indole-3-carboxylic acid, which is not easily accessible via hydrolysis of its corresponding esters.[2] The protocol detailed below is a proposed solution that circumvents the isolation of this intermediate by performing the saponification and subsequent amidation in a single reaction vessel.
Proposed Synthetic Workflow
The proposed one-pot synthesis is a three-step sequential process that occurs in a single reaction vessel. The workflow begins with the saponification of the starting ester, followed by the activation of the carboxylate intermediate, and culminates in the amidation reaction with a desired amine.
Caption: Proposed sequential one-pot synthesis workflow.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates and amines. All operations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or a similar peptide coupling reagent (e.g., HOBt/EDC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Primary or secondary amine of choice
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Saponification:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Dissolve the starting material in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 equiv) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
-
In-situ Activation and Amidation:
-
Once the saponification is complete, cool the reaction mixture in an ice bath.
-
Carefully neutralize the excess base with an appropriate acid (e.g., 1N HCl) to a pH of approximately 7. Caution: This step may need to be omitted or modified depending on the chosen coupling reagent and amine.
-
To the same flask, add the primary or secondary amine (1.2 equiv), followed by DIPEA (3.0 equiv).
-
In a separate flask, dissolve HATU (1.5 equiv) in a minimal amount of anhydrous DCM or THF and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-indole-3-carboxamide.
-
Data Presentation: Representative Substrates
The following table provides examples of commercially available primary and secondary amines that can be used in this protocol to generate a library of 2-amino-indole-3-carboxamides.
| Amine Substrate | Chemical Structure of Amine | Expected Product Structure |
| Benzylamine | Ph-CH₂-NH₂ | 2-amino-N-benzyl-1H-indole-3-carboxamide |
| Morpholine | C₄H₉NO | (2-amino-1H-indol-3-yl)(morpholino)methanone |
| Piperidine | C₅H₁₁N | (2-amino-1H-indol-3-yl)(piperidin-1-yl)methanone |
| Aniline | Ph-NH₂ | 2-amino-N-phenyl-1H-indole-3-carboxamide |
| Cyclopropylamine | C₃H₅NH₂ | 2-amino-N-cyclopropyl-1H-indole-3-carboxamide |
Logical Relationships in Amide Bond Formation
The core of the second stage of this one-pot synthesis is the amide bond formation, which is facilitated by a coupling reagent. The diagram below illustrates the logical flow of this process.
Caption: Amide bond formation via carboxylate activation.
Conclusion
The proposed one-pot synthesis of 2-amino-indole-3-carboxamides from this compound offers a promising strategy for the efficient generation of these valuable compounds. By avoiding the isolation of the potentially labile carboxylic acid intermediate, this protocol can streamline the synthesis process, making it highly applicable in a drug discovery setting for the rapid exploration of chemical space around this important scaffold. Further optimization of reaction conditions for specific amines will likely be necessary to maximize yields and purity.
References
Application Notes and Protocols: Electrophilic Reactions of Ethyl 2-amino-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-amino-1H-indole-3-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a nucleophilic amino group at the 2-position, a reactive indole N-H, and an electron-withdrawing carboxylate group at the 3-position, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the reaction of this compound with various electrophiles, offering a valuable resource for the synthesis of novel indole-based compounds with potential therapeutic applications. The strategic functionalization of this scaffold can lead to the generation of diverse molecular architectures, including precursors for complex natural products and libraries of compounds for high-throughput screening.
Reactivity Overview
The reactivity of this compound towards electrophiles is governed by the interplay of its functional groups. The primary amino group at the C2 position is a key site for nucleophilic attack, readily participating in reactions such as acylation, alkylation, and condensation. The indole nitrogen (N1) can also be functionalized, typically after deprotonation with a suitable base. The electron-withdrawing nature of the ester group at C3 modulates the reactivity of the indole ring, influencing the regioselectivity of electrophilic substitution.
dot
Caption: General reaction pathways of this compound with electrophiles.
Data Presentation
Table 1: N-Acylation of this compound
| Electrophile | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Acetic Anhydride | Pyridine | Acetic Anhydride | 60 | 3 | Ethyl 1-acetyl-1H-indole-3-carboxylate | 99 | [1][2] |
| Tosyl Chloride | NaH | DMF | 0 - RT | 6.5 | Ethyl 2-amino-1-(p-tolylsulfonyl)indole-3-carboxylate | 47 | [3] |
| Boc Anhydride | NaH | DMF | RT | 1 | Mixture of N1-Boc and N2-Boc protected products | - | [3] |
Table 2: N-Alkylation of this compound Analogues
| Starting Material | Electrophile | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Ethyl indol-2-carboxylate | Allyl bromide | aq. KOH | Acetone | 20 | 2 | Ethyl 1-allyl-1H-indole-2-carboxylate | high | [4] |
| Ethyl indol-2-carboxylate | Benzyl bromide | aq. KOH | Acetone | 20 | 2 | Ethyl 1-benzyl-1H-indole-2-carboxylate | high | [4] |
| Ethyl indol-2-carboxylate | Amyl bromide | aq. KOH | Acetone | 20 | 8 | Ethyl 1-pentyl-1H-indole-2-carboxylate | - | [4] |
Table 3: Cyclocondensation Reactions
| Electrophile | Reagent/Catalyst | Solvent | Temp. (°C) | Time | Product | Yield (%) | Reference |
| Formamide | - | Formamide | Reflux | - | 4-Aminopyrimido[4″,5″:5′,6′][1][3][4]triazino[3′,4′:3,4][1][3][4]triazino[5,6-b]indole | - | |
| Indole-3-carboxaldehyde, Aromatic aldehyde, NH4I | I2, K2CO3 | DMSO | 120 | 12 h | 2-Aryl-9H-pyrimido[4,5-b]indoles | 40-91 | [5] |
| 2-Bromobenzaldehydes, aq. NH3, Cyanoacetamides, Aldehydes | Cu(OAc)2 | DMSO | 110 | 12 h | Pyrimido[4,5-b]quinolin-4-ones | - | [6] |
| Aldehyde, Dimedone, 6-Amino-1,3-dimethyluracil | Trityl chloride | Chloroform | Reflux | - | Pyrimido[4,5-b]quinolines | - | |
| Diethyl malonate | Base | - | Elevated | - | Barbituric acid analogues | - | [7] |
Experimental Protocols
Protocol 1: N-Acetylation of an Indole Carboxylate
This protocol describes the N-acetylation of an indole carboxylate, which can be adapted for this compound, likely resulting in acetylation at the more nucleophilic amino group or the indole nitrogen depending on the conditions.
Materials:
-
Ethyl 1H-indole-3-carboxylate (1.0 eq)
-
Acetic anhydride (excess)
-
Pyridine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
-
Ice
Procedure:
-
To a mixture of ethyl 1H-indole-3-carboxylate (1.97 mmol) and pyridine (4.54 ml), add acetic anhydride (1.6 ml) dropwise over 15 minutes at 15 °C.[1][2]
-
Cool the reaction mixture and add ice (10 ml). Stir for 2 hours.
-
Dilute the mixture with water (20 ml) and extract with EtOAc (2 x 20 ml).[1][2]
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the product.[1][2]
Protocol 2: N-Alkylation of an Indole Carboxylate
This protocol for the N-alkylation of ethyl indol-2-carboxylate can be adapted for the N-alkylation of this compound. The amino group is expected to be more nucleophilic than the indole nitrogen, thus selective N2-alkylation may be achievable under specific conditions.
Materials:
-
Ethyl indol-2-carboxylate (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.1 eq)
-
Aqueous Potassium Hydroxide (3.0 eq)
-
Acetone
-
Ethyl acetate
-
Water
Procedure:
-
Prepare a solution of ethyl indol-2-carboxylate (1.0 mmol) and aqueous KOH (3.0 mmol) in acetone (10 mL).[4]
-
Stir the solution at 20 °C for 30 minutes.[4]
-
Add the appropriate alkylating agent (1.1 mmol) to the mixture.
-
Continue stirring for 2-8 hours, monitoring the reaction by TLC.[4]
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the organic layer with ethyl acetate.
-
Purify the product using column chromatography (ethyl acetate/hexane).[4]
Protocol 3: Synthesis of Pyrimido[4,5-b]indoles via Cyclocondensation
This protocol outlines a four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles. While starting from indole-3-carboxaldehydes, the general principle of pyrimidine ring formation can be applied to this compound with appropriate electrophiles.
Materials:
-
Indole-3-carboxaldehyde (1.0 eq)
-
Aromatic aldehyde (1.2 eq)
-
Ammonium iodide (2.5 eq)
-
Iodine (0.5 eq)
-
Potassium carbonate (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction tube, add indole-3-carboxaldehyde (0.2 mmol), aromatic aldehyde (0.24 mmol), ammonium iodide (0.5 mmol), iodine (0.1 mmol), and potassium carbonate (0.4 mmol) in DMSO (2.0 mL).[5]
-
Stir the mixture at 120 °C for 12 hours.[5]
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
Reaction Mechanisms and Pathways
dot
Caption: Mechanism of N-Acylation.
dot
Caption: General pathway for pyrimido[4,5-b]indole synthesis.
Notes on Handling and Safety
-
Indole derivatives can be irritants and should be handled in a well-ventilated fume hood.
-
Reactions involving strong bases like sodium hydride should be conducted under an inert atmosphere (e.g., nitrogen or argon) and with appropriate quenching procedures.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide array of functionalized indole derivatives. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this scaffold. The ability to selectively functionalize the 2-amino group and the indole nitrogen, as well as to participate in cyclocondensation reactions, opens up numerous avenues for the development of novel compounds with potential applications in drug discovery and materials science. Further exploration of its reactivity with a broader range of electrophiles is warranted to fully exploit its synthetic potential. It is important to consider the potential for unusual reactivity, as highlighted in the literature, which may lead to unexpected but potentially interesting products.[3]
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Ethyl 1-acetyl-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 2-aminoquinoline-3-carboamides and pyrimido[4,5-b]quinolin-4-ones through copper-catalyzed one-pot multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ethyl 2-amino-1H-indole-3-carboxylate in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active natural products and synthetic pharmaceutical agents. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a cornerstone in medicinal chemistry. Among the myriad of indole derivatives, ethyl 2-amino-1H-indole-3-carboxylate serves as a versatile building block for the synthesis of compounds with diverse pharmacological activities. This document provides an overview of its significance, synthetic utility, and application in the discovery of novel therapeutics, supplemented with detailed experimental protocols and pathway diagrams.
Synthetic Versatility
This compound possesses three key reactive sites: the amino group at the C2 position, the indole nitrogen (N1), and the ester at the C3 position. These sites allow for a variety of chemical modifications, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
A common synthetic route to obtain the this compound scaffold involves a copper-catalyzed reaction of N-(2-bromophenyl)-2,2,2-trifluoroacetamide.[1] Further derivatization can be achieved through:
-
N-alkylation/arylation: The indole nitrogen can be readily alkylated or arylated to introduce various substituents.
-
Amide bond formation: The amino group can be acylated or can participate in the formation of ureas and other nitrogen-containing heterocycles.
-
Ester hydrolysis and amidation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides.
Therapeutic Applications and Biological Activity
Derivatives of the indole-2-carboxylate and indole-2-carboxamide scaffold, which are closely related to this compound, have shown potent activity against a range of therapeutic targets.
Anticancer Activity
Indole derivatives are well-known for their anticancer properties, targeting various hallmarks of cancer. Thiazolyl-indole-2-carboxamide derivatives have been synthesized and shown to exhibit cytotoxicity against several cancer cell lines, acting as multi-target kinase inhibitors.[2]
Kinase Inhibition
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is a serine/threonine kinase implicated in numerous diseases, including Alzheimer's disease, type 2 diabetes, and cancer. Several ethyl 2-carboxylate-5-monosubstituted-1H-indole derivatives have been synthesized and evaluated as potential GSK-3β inhibitors.[3][4]
Other Kinase Targets: The indole scaffold has been utilized to develop inhibitors for other kinases crucial in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), HER2, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5]
Antiviral Activity
HIV-1 Integrase Inhibition: HIV-1 integrase is a critical enzyme for the replication of the human immunodeficiency virus. Indole-2-carboxylic acid derivatives have been designed and synthesized as novel HIV-1 integrase strand transfer inhibitors.[6]
Hepatitis C Virus (HCV) Inhibition: Ethyl 1H-indole-3-carboxylate derivatives have been evaluated for their anti-HCV activity, showing potential as entry and replication inhibitors.[7]
Quantitative Data Summary
The following table summarizes the biological activity of selected indole-2-carboxylate and indole-2-carboxamide derivatives. It is important to note that while these compounds are structurally related to this compound, direct SAR data for a series of derivatives from this specific scaffold is limited in the public domain.
| Compound ID | Target/Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| Indole-2-carboxamide 5f | MDA-MB-468 (Breast Cancer) | Anticancer | 8.2 | [8] |
| Indole-2-carboxamide 5f | MCF-7 (Breast Cancer) | Anticancer | 13.2 | [8] |
| Thiazolyl-indole-2-carboxamide 6i | MCF-7 (Breast Cancer) | Anticancer | 6.10 | [2] |
| Thiazolyl-indole-2-carboxamide 6i | EGFR | Kinase Inhibition | 0.063 | [2] |
| Thiazolyl-indole-2-carboxamide 6i | HER2 | Kinase Inhibition | 0.054 | [2] |
| Thiazolyl-indole-2-carboxamide 6i | VEGFR-2 | Kinase Inhibition | 0.119 | [2] |
| Thiazolyl-indole-2-carboxamide 6i | CDK2 | Kinase Inhibition | 0.448 | [2] |
| Ethyl 1H-indole-3-carboxylate 9a(2) | HCV Entry | Antiviral | >10 (Selectivity Index) | [6] |
| Ethyl 1H-indole-3-carboxylate 9a(2) | HCV Replication | Antiviral | >16.7 (Selectivity Index) | [6] |
| Ethyl 2-carboxylate-5-monosubstituted-1H-indole Aii11 | GSK-3β | Kinase Inhibition | Not specified, but noted as "excellent" | [3][4] |
Experimental Protocols
Synthesis of this compound
A representative synthesis involves the reaction of an appropriately substituted N-(2-bromophenyl)-2,2,2-trifluoroacetamide in the presence of a copper catalyst.[9]
Materials:
-
N-(2-bromophenyl)-2,2,2-trifluoroacetamide
-
Copper(I) iodide
-
Potassium carbonate
-
Ethyl acetoacetate
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of N-(2-bromophenyl)-2,2,2-trifluoroacetamide in DMSO, add copper(I) iodide, potassium carbonate, and ethyl acetoacetate.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
In Vitro GSK-3β Kinase Assay
This protocol is adapted from a luminescence-based kinase assay.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
Add 1 µL of the diluted test compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 2 µL of GSK-3β enzyme solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and detect the generated ADP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro HIV-1 Integrase Strand Transfer Assay
This protocol outlines a non-radioactive, ELISA-based assay.
Materials:
-
Recombinant HIV-1 integrase
-
Biotinylated donor DNA substrate (corresponding to the HIV-1 LTR U5 end)
-
Digoxigenin (DIG)-labeled target DNA substrate
-
Streptavidin-coated 96-well plates
-
Reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-DIG-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
Procedure:
-
Coat the streptavidin-coated plate with the biotinylated donor DNA by incubating for 1 hour at 37 °C. Wash the wells.
-
Add the HIV-1 integrase to the wells and incubate for 30 minutes at 37 °C to allow binding to the donor DNA. Wash the wells.
-
Add the test compounds at various concentrations to the wells and incubate for 10 minutes at room temperature.
-
Initiate the strand transfer reaction by adding the DIG-labeled target DNA to each well.
-
Incubate for 60 minutes at 37 °C.
-
Wash the wells to remove unbound reagents.
-
Add the anti-DIG-HRP conjugate and incubate for 30 minutes at 37 °C.
-
Wash the wells and add the TMB substrate. Incubate until a color develops.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm.
-
Calculate the percent inhibition and determine the IC50 values.
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include vehicle-treated (DMSO) and untreated controls.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Scaffold-Based Drug Discovery Workflow
Caption: A typical workflow for scaffold-based drug discovery.
GSK-3β Signaling Pathway (Wnt/β-catenin Pathway)
Caption: Role of GSK-3β in the Wnt/β-catenin signaling pathway.
HIV-1 DNA Integration Pathway
Caption: Key steps in the HIV-1 DNA integration process.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-hepatitis C virus activity of novel ethyl 1H-indole-3-carboxylates in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols: Synthesis and Applications of Ethyl 2-Amino-1H-indole-3-carboxylate Derivatives
These application notes provide detailed protocols for the synthesis of ethyl 2-amino-1H-indole-3-carboxylate derivatives and their subsequent evaluation in various biological assays. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active compounds.[1][2] Derivatives of this core structure have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][3] Their planar, aromatic nature, and the presence of hydrogen bond donors make them ideal for interacting with biological targets such as protein kinases and other enzymes.[4] This document outlines established synthetic routes to access these valuable compounds and provides protocols for assessing their therapeutic potential.
Synthesis of this compound Derivatives
There are several reported methods for the synthesis of 2-aminoindole-3-carboxamides and related esters. A particularly efficient approach is a two-step, one-pot protocol involving an SNAr reaction followed by a reductive cyclization.[1][4]
Protocol 1: One-Pot Synthesis via Reductive Cyclization
This protocol describes a highly efficient one-pot synthesis of 2-amino-1H-indole-3-carboxamides from 2-halonitrobenzenes and cyanoacetamides.[4][5]
Experimental Workflow for One-Pot Synthesis
Caption: Workflow for the one-pot synthesis of 2-amino-1H-indole-3-carboxamide derivatives.
Materials:
-
Cyanoacetamide derivative
-
2-Fluoronitrobenzene derivative
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry Dimethylformamide (DMF)
-
1.0 N Hydrochloric acid (HCl)
-
Iron(III) chloride (FeCl₃)
-
Zinc dust
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the cyanoacetamide derivative (1.0 eq) in dry DMF, add sodium hydride (2.2 eq) at room temperature.
-
After 10 minutes, add the 2-fluoronitrobenzene derivative (1.0 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 1 hour. The reaction progress can be monitored by LC-MS.
-
Add 1.0 N HCl (2.0 eq) to the reaction mixture, followed by the addition of FeCl₃ (3.0 eq) and zinc dust (10.0 eq).[4]
-
Heat the reaction mixture to 100°C for 1 hour.[4]
-
After cooling to room temperature, add water to the crude reaction mixture.
-
Filter the mixture and wash the solid with ethyl acetate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic phases and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound derivative.
Table 1: Synthesis Yields of this compound Derivatives
| Compound | R1 | R2 | Yield (%) | Reference |
| 4a | H | 4-OCH₃ | 75 | [6] |
| 4b | H | 3-OCH₃ | 69 | [6][7] |
| 4c | H | 4-F | 80 | [7] |
| 4d | H | 3-F, 4-OCH₃ | 86 | [7] |
| 4f | H | 2-Cl | 60 | [6][7] |
Applications in Drug Discovery
Derivatives of this compound are of significant interest in drug discovery due to their wide range of biological activities. They have been investigated as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3]
Anticancer Applications
Many indole derivatives have shown potent antiproliferative activity against various cancer cell lines.[3][8] Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell growth and survival, such as those involving protein kinases like EGFR, BRAFV600E, and VEGFR-2.[8]
Signaling Pathway Inhibition by Indole Derivatives
Caption: Inhibition of key cancer-related signaling pathways by indole derivatives.
Protocol 2: In Vitro Antiproliferative Activity Assay (MTT Assay)
This protocol describes the determination of the antiproliferative activity of synthesized indole derivatives against a panel of human cancer cell lines using the MTT assay.
Materials:
-
Synthesized indole derivatives
-
Human cancer cell lines (e.g., A549, MCF-7, HePG-2, HCT-116)[3]
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare stock solutions of the test compounds in DMSO and dilute them with the culture medium to obtain various concentrations.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at different concentrations and incubate for an additional 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).
Table 2: Antiproliferative Activity of Indole Derivatives (IC₅₀ in µM)
| Compound | A549 (Lung) | MCF-7 (Breast) | HePG-2 (Liver) | HCT-116 (Colorectal) | Reference |
| 26 | - | 3.18 | 4.43 | 4.46 | [3] |
| 30 | 0.73 | 0.83 | - | - | [3] |
| 43 | 0.74 | - | - | - | [3] |
| Va | - | GI₅₀ = 26-86 nM | - | - | [8] |
Other Therapeutic Applications
-
Anti-infective Agents: These compounds have shown potential against various pathogens. They can act as inhibitors of proteins like SPSB2, which is involved in the host's defense against bacteria and parasites.[2]
-
Anti-inflammatory Agents: Some derivatives exhibit anti-inflammatory properties by inhibiting enzymes like cyclooxygenase (COX) and 5-lipoxygenase, which are involved in the production of inflammatory mediators.[9]
-
GSK-3β Inhibitors: Certain ethyl 2-carboxylate-1H-indole derivatives have been identified as potential inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a target for diseases like Alzheimer's, diabetes, and inflammation.[10][11]
-
HIV-1 Integrase Inhibitors: Indole-2-carboxylic acid derivatives have been designed and synthesized as novel inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[6][7]
These application notes provide a starting point for the synthesis and evaluation of this compound derivatives. The protocols can be adapted and optimized for specific research needs.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Mthis compound|113772-14-8 [benchchem.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 4. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot synthesis of 2-amino-indole-3-carboxamide and analogous - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 8. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-amino-1H-indole-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-amino-1H-indole-3-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis unexpectedly low?
Answer:
Low yields in this synthesis can stem from several factors, including incomplete reactions, side-product formation, and degradation of the product. Here are some common causes and troubleshooting steps:
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature is crucial. For instance, a copper-catalyzed protocol has been reported to produce this compound in a 46% yield.[1] Ensure that your reaction conditions are optimized. It is advisable to perform small-scale trial reactions to screen different catalysts and solvent systems.
-
Side Reactions: The formation of unexpected side-products can significantly reduce the yield of the desired product. For example, an intriguing side-product was isolated in low amounts in one study.[1] Careful monitoring of the reaction by techniques like TLC or LC-MS can help identify the presence of side-products early on. Adjusting the reaction stoichiometry or temperature may help minimize their formation.
-
Product Degradation: The indole nucleus can be sensitive to harsh acidic or basic conditions, potentially leading to degradation. Subsequent processing, such as attempted hydrolysis of the ester, can lead to decarboxylation or ring-opened products.[1] It is important to handle the product under mild conditions during work-up and purification.
Question 2: I am observing the formation of significant side-products in my reaction mixture. How can I minimize them?
Answer:
The formation of side-products is a common challenge. Here are some strategies to mitigate this issue:
-
Control of Reaction Temperature: Exothermic reactions can sometimes lead to the formation of side-products if the temperature is not carefully controlled. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve selectivity.
-
Purity of Starting Materials: Impurities in the starting materials can participate in side reactions. Ensure that all reagents and solvents are of high purity.
-
Inert Atmosphere: Some intermediates in indole synthesis can be sensitive to oxygen or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Alternative Synthetic Routes: If side-product formation is persistent, consider alternative synthetic strategies. The Fischer indole synthesis and the Japp-Klingemann reaction are two classical methods for synthesizing indoles and their derivatives.[2][3][4][5][6][7]
Question 3: The purification of my crude this compound is proving to be difficult. What are the recommended purification methods?
Answer:
Purification of indole derivatives can be challenging due to their similar polarities and potential for degradation on silica gel.
-
Column Chromatography: Automated flash column chromatography with a prepacked silica gel cartridge is a commonly used method for purification.[1] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, can effectively separate the desired product from impurities.[8]
-
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization can be an effective purification technique. Choosing an appropriate solvent system is key to obtaining high purity crystals.
-
"As-Is" Use: In some cases, if the impurities are minimal and do not interfere with subsequent steps, the crude product may be used directly. However, this should be determined on a case-by-case basis. Some sources note that the product can be used without further purification, which can be advantageous.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common methods involve the construction of the indole ring system. Key strategies include:
-
Fischer Indole Synthesis: This is a classic and versatile method that involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions to form a hydrazone, which then undergoes a[3][3]-sigmatropic rearrangement to form the indole.[2][4][5]
-
Japp-Klingemann Reaction: This reaction is used to synthesize hydrazones from β-keto-esters and aryl diazonium salts. The resulting hydrazone can then be cyclized to form the indole core via a Fischer indole synthesis.[3][6][7][9]
-
Copper-Catalyzed Cyclization: A reported method for the synthesis of this compound involves a copper-catalyzed reaction of N-(2-Bromophenyl)-2,2,2-trifluoroacetamide.[1]
Q2: What are the key parameters to control for a successful synthesis?
A2: Several parameters need to be carefully controlled:
-
Temperature: As with many organic reactions, temperature plays a critical role in both reaction rate and selectivity.
-
Catalyst: The choice and concentration of the acid or metal catalyst can significantly impact the reaction outcome.
-
Solvent: The solvent can influence the solubility of reactants and intermediates, as well as the reaction pathway.
-
Purity of Reagents: Using high-purity starting materials is essential to minimize side reactions.
Q3: Can I hydrolyze this compound to the corresponding carboxylic acid?
A3: Attempts to hydrolyze this compound to 2-amino-1H-indole-3-carboxylic acid under both acidic and basic conditions have been reported to be unsuccessful. Acidic conditions may lead to decarboxylation, while basic conditions can result in a ring-opened product.[1] This suggests that the carboxylic acid is not easily accessible from the corresponding ethyl ester.
Data Presentation
Table 1: Reported Yields for this compound Synthesis
| Synthetic Method | Key Reagents | Catalyst/Conditions | Yield (%) | Reference |
| Copper-Catalyzed Cyclization | N-(2-Bromophenyl)-2,2,2-trifluoroacetamide | Copper catalyst | 46 | [1] |
| Japp-Klingemann/Fischer Indole | Aryl diazonium salt, β-keto-ester | Acidic conditions for cyclization | Variable | [3][7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Copper-Catalyzed Cyclization (Based on reported synthesis)
Materials:
-
N-(2-Bromophenyl)-2,2,2-trifluoroacetamide
-
Copper catalyst (e.g., Copper(I) iodide)
-
Appropriate ligand (e.g., a diamine)
-
Base (e.g., Potassium carbonate)
-
Ethyl propiolate
-
Anhydrous solvent (e.g., DMF or DMSO)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen), add N-(2-Bromophenyl)-2,2,2-trifluoroacetamide, the copper catalyst, ligand, and base.
-
Add the anhydrous solvent and stir the mixture.
-
Add ethyl propiolate dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Visualizations
Reaction Pathway Diagrams
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. synarchive.com [synarchive.com]
- 7. Japp-Klingemann_reaction [chemeurope.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. organicreactions.org [organicreactions.org]
Technical Support Center: Purification of Ethyl 2-amino-1H-indole-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 2-amino-1H-indole-3-carboxylate. The information is designed to address common challenges encountered during the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Incomplete reaction. - Product loss during extraction or washing steps. - Suboptimal chromatography conditions. - Degradation of the product. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Minimize the number of extraction and washing steps. Ensure the pH of the aqueous layer is appropriate to prevent loss of the amine. - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - this compound can be sensitive to acidic conditions, which may lead to the formation of an indolin-2-imine hydrochloride. Basic conditions can cause ring-opening.[1] Avoid prolonged exposure to strong acids or bases. |
| Product is an Oil or Gummy Solid | - Presence of residual solvent. - Presence of impurities. | - Dry the product under high vacuum for an extended period. - Triturate the crude product with a non-polar solvent like diethyl ether or hexane to induce solidification and remove non-polar impurities.[2] - Purify the product using column chromatography. |
| Discolored Product (Brown or Yellow) | - Formation of oxidized impurities. - Presence of colored byproducts from the synthesis. | - Treat a solution of the crude product in an organic solvent with activated charcoal and then filter. - Recrystallize the product from a suitable solvent such as ethanol.[3][4] - Perform column chromatography. One documented method uses a gradient of petroleum ether to 30% ethyl acetate.[1] |
| Multiple Spots on TLC After Purification | - Incomplete separation during chromatography. - Decomposition of the product on the silica gel. - Contamination of collection fractions. | - Adjust the polarity of the eluent system for better separation. - Consider using a different stationary phase, such as alumina. - Deactivate the silica gel with a small amount of triethylamine in the eluent to prevent streaking and decomposition of the amine. - Carefully monitor the fractions by TLC before combining them. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common purification techniques are column chromatography and recrystallization. Automated flash column chromatography is also frequently used for efficient purification.[1]
Q2: What type of solvent systems are recommended for column chromatography?
A2: A common solvent system for silica gel column chromatography is a mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether.[2][5] The polarity can be adjusted based on the separation observed on TLC. For instance, a gradient from petroleum ether to 30% ethyl acetate has been successfully used.[1]
Q3: What is a suitable solvent for recrystallization?
A3: Ethanol is a commonly used solvent for the recrystallization of indole derivatives.[3][4]
Q4: My crude product is a brown oil. How can I solidify it?
A4: A brown, oily crude product is not uncommon.[1] You can attempt to solidify it by trituration with a non-polar solvent like diethyl ether or hexane.[2] If this is unsuccessful, purification by column chromatography is recommended.
Q5: What are potential impurities I should be aware of?
A5: Potential impurities can include unreacted starting materials, such as N-(2-bromophenyl)-2,2,2-trifluoroacetamide and tert-butyl cyanoacetate, if using certain synthetic routes.[1] Side products from the reaction, such as those resulting from incomplete cyclization or side reactions involving the amino or ester groups, can also be present.
Experimental Protocols
Column Chromatography (Silica Gel)
-
Preparation of the Column: A glass column is packed with silica gel (100-200 mesh) as a slurry in the initial, least polar eluent (e.g., hexane or petroleum ether).[5]
-
Sample Loading: The crude this compound is dissolved in a minimal amount of the appropriate solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then removed under reduced pressure. The dry, loaded silica gel is then carefully added to the top of the packed column.
-
Elution: The column is eluted with a solvent system of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.[5] A gradient of petroleum ether to 30% ethyl acetate has been reported.[1]
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Recrystallization
-
Dissolution: The crude solid is dissolved in a minimum amount of a suitable hot solvent, such as ethanol.[3][4]
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered.
-
Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Isolation: The crystals are collected by filtration.
-
Washing: The collected crystals are washed with a small amount of cold solvent.
-
Drying: The purified crystals are dried under vacuum.
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
resolving solubility issues of ethyl 2-amino-1H-indole-3-carboxylate in organic solvents
Technical Support Center: Ethyl 2-amino-1H-indole-3-carboxylate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
While specific quantitative solubility data is not widely published, the chemical structure suggests that this compound is soluble in polar aprotic solvents. Experimental procedures in literature commonly use Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) to dissolve the compound for chemical reactions, indicating good solubility.[1] It is expected to have lower solubility in less polar solvents like dichloromethane and ethyl acetate, and poor solubility in non-polar solvents like hexanes. Its solubility in protic solvents like ethanol may be moderate.
Q2: I am having trouble dissolving the compound. What steps can I take?
If you are encountering solubility issues, please follow the troubleshooting workflow below. The primary methods to assist dissolution are agitation, heating, and sonication. Start by ensuring vigorous mixing (vortexing or stirring), then apply gentle heat, and if necessary, use an ultrasonic bath. If the compound remains insoluble, you may need to consider an alternative solvent.
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
This phenomenon, often called "crashing out," occurs when the compound is moved from a solvent where it is highly soluble (DMSO) to one where it is poorly soluble (aqueous buffer).[2] To mitigate this:
-
Decrease the Final Concentration: Try working with a lower final concentration of your compound in the aqueous medium.
-
Slow Addition: Add the DMSO stock solution to the aqueous buffer very slowly, drop-by-drop, while vigorously vortexing or stirring the buffer.[2]
-
Minimize Organic Solvent: Keep the final percentage of DMSO in your aqueous solution as low as possible, ideally below 1%, to maintain the stability of your experimental system.[2]
Q4: Can pH be used to increase the aqueous solubility of this compound?
Yes, altering the pH can significantly affect the solubility of ionizable compounds. This compound contains a basic amino group. Therefore, its solubility in aqueous solutions can be increased by acidification. Adding a dilute acid (e.g., 5% HCl) will protonate the amino group, forming a more polar and water-soluble salt.[3][4]
Q5: How do I prepare a stock solution?
To prepare a stock solution, accurately weigh the desired amount of the compound and add the calculated volume of a suitable solvent (e.g., high-purity DMSO) to achieve the target concentration. Use mechanical assistance like vortexing or sonication to ensure the compound is fully dissolved. If needed, gentle warming can be applied. For a detailed workflow, see the "Workflow for Preparing a Stock Solution" diagram below.
Solubility Data Summary
The following table provides a qualitative summary of the expected solubility for this compound in common laboratory solvents.
| Solvent | Type | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Commonly used as a solvent for this compound in reaction setups.[1] Ideal for high-concentration stock solutions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Another common solvent used for reactions involving this compound.[1] |
| Ethanol / Methanol | Polar Protic | Moderately Soluble | May require heating or sonication to achieve higher concentrations. |
| Acetone | Polar Aprotic | Slightly Soluble | May be suitable for some applications but likely less effective than DMSO or DMF. |
| Dichloromethane (DCM) | Non-polar | Slightly Soluble | Solubility is expected to be limited. |
| Water | Polar Protic | Insoluble | The compound is not expected to be soluble in neutral water. |
| Aqueous Acid (e.g., 5% HCl) | Aqueous | Soluble | The basic amino group forms a soluble salt in acidic conditions.[3][5] |
| Aqueous Base (e.g., 5% NaOH) | Aqueous | Insoluble | The compound is not expected to be soluble in basic solutions. |
| Hexanes / Heptane | Non-polar | Insoluble | As a polar molecule, it is not expected to dissolve in non-polar aliphatic solvents. |
Diagrams and Workflows
Troubleshooting Dissolution Issues
The following diagram outlines a systematic approach to resolving common solubility problems in the lab.
Caption: Troubleshooting decision tree for solubility issues.
Workflow for Preparing a Stock Solution
This diagram provides a standard operating procedure for accurately preparing a stock solution.
Caption: Standard workflow for preparing a stock solution.
Experimental Protocols
Protocol: Determination of Qualitative Solubility
This protocol describes a method to quickly assess the solubility of this compound in a variety of solvents.
Materials:
-
This compound
-
Small test tubes (e.g., 13x100 mm) or 1.5 mL microcentrifuge tubes
-
Graduated cylinder or micropipettes
-
Spatula
-
Vortex mixer
-
Solvents to be tested (e.g., Water, 5% HCl, 5% NaOH, Ethanol, DMSO, Hexane)
Procedure:
-
Preparation: Label a separate test tube for each solvent you intend to test.
-
Weighing: Add approximately 20-25 mg of the compound into each labeled test tube.[4] Record the approximate mass.
-
Solvent Addition (Initial): Add 0.25 mL of the corresponding solvent to each test tube.
-
Agitation: Cap the tubes securely and vortex vigorously for 60 seconds.[6]
-
Observation: Visually inspect the tube against a contrasting background. Note if the solid has completely dissolved. If some solid remains but appears to have diminished, it may be partially soluble.
-
Incremental Solvent Addition: If the compound is not fully dissolved, add another 0.25 mL of solvent to the tube.
-
Repeat Agitation and Observation: Vortex again for 60 seconds and re-examine the solution.
-
Final Addition: Repeat steps 6 and 7 two more times, for a total solvent volume of 1 mL.
-
Classification:
-
Soluble: The compound dissolves completely in 1 mL of solvent or less.
-
Slightly Soluble: A significant portion of the compound dissolves, but some solid particles remain.
-
Insoluble: The compound does not appear to dissolve at all.[6]
-
-
Record Results: Log the results for each solvent in a laboratory notebook for future reference.
References
Technical Support Center: Troubleshooting Ethyl 2-amino-1H-indole-3-carboxylate NMR Spectrum Interpretation
For researchers, scientists, and drug development professionals, accurate interpretation of Nuclear Magnetic Resonance (NMR) spectra is paramount for structure elucidation and purity assessment. This guide provides troubleshooting assistance and frequently asked questions (FAQs) for the NMR spectrum interpretation of ethyl 2-amino-1H-indole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: Why are the N-H and NH₂ proton signals in my ¹H NMR spectrum broad or disappearing?
This is a common issue for indole and amine-containing compounds. The broadening or disappearance of these signals can be attributed to a few factors:
-
Chemical Exchange: The protons on the nitrogen atoms (both the indole N-H and the amino NH₂) are acidic and can exchange with other labile protons in the sample, such as trace amounts of water in the deuterated solvent.[1] This exchange can occur on a timescale similar to the NMR experiment, leading to signal broadening. A D₂O exchange experiment can confirm this; upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the N-H and NH₂ signals should disappear or significantly diminish in intensity.[1]
-
Quadrupolar Broadening: The ¹⁴N nucleus has a nuclear spin of I=1 and possesses a quadrupole moment. This can cause rapid relaxation of the attached protons, resulting in broader signals.
-
Solvent and Concentration Effects: The chemical shift and appearance of N-H and NH₂ protons are highly dependent on the solvent, temperature, and concentration due to variations in hydrogen bonding and exchange rates.
Q2: I am observing more signals in my spectrum than expected. What could be the cause?
The presence of extra signals in your NMR spectrum typically points to one of the following:
-
Impurities: This is the most common reason for unexpected signals. Impurities could include residual solvents from purification (e.g., ethyl acetate, hexanes), unreacted starting materials, or byproducts from the synthesis.
-
Rotamers or Tautomers: While less common for this specific molecule, some compounds can exist as slowly interconverting rotational isomers (rotamers) or tautomers, which can give rise to multiple sets of peaks in the NMR spectrum. Acquiring the spectrum at a higher temperature may cause these signals to coalesce.
-
Sample Degradation: Depending on the handling and storage conditions, the compound may have degraded over time.
Q3: The chemical shifts in my spectrum do not perfectly match literature values. Should I be concerned?
Minor deviations in chemical shifts are common and can be caused by:
-
Solvent: Chemical shifts are highly sensitive to the solvent used. Ensure you are comparing your spectrum to literature data obtained in the same deuterated solvent.
-
Concentration: Sample concentration can influence chemical shifts, especially for protons involved in intermolecular interactions like hydrogen bonding.
-
Temperature: The temperature at which the spectrum was acquired can also affect chemical shifts.
-
pH: The presence of acidic or basic impurities can alter the chemical shifts of nearby protons.
Data Presentation: NMR Spectral Data Summary
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. Please note that these are approximate values and may vary slightly based on experimental conditions.
Table 1: ¹H NMR (Proton NMR) Data for this compound
| Protons | Chemical Shift (δ) ppm (DMSO-d₆) | Multiplicity | Integration | Coupling Constant (J) Hz |
| Indole N-H | ~10.5 - 11.5 | Broad Singlet | 1H | - |
| Aromatic H (4, 5, 6, 7) | ~6.8 - 7.7 | Multiplet | 4H | - |
| Amino NH₂ | ~5.0 - 6.0 | Broad Singlet | 2H | - |
| Ethyl O-CH₂ | ~4.2 - 4.3 | Quartet | 2H | ~7.1 |
| Ethyl CH₃ | ~1.2 - 1.4 | Triplet | 3H | ~7.1 |
Table 2: ¹³C NMR (Carbon NMR) Data for this compound
| Carbon Atom | Approximate Chemical Shift (δ) ppm (DMSO-d₆) |
| C=O (Ester) | ~165 |
| C-2 | ~150 |
| C-7a | ~136 |
| Aromatic C-H | ~111 - 122 |
| C-3a | ~125 |
| C-3 | ~95 |
| O-CH₂ (Ethyl) | ~59 |
| CH₃ (Ethyl) | ~14 |
Experimental Protocols
Standard NMR Sample Preparation
Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of your this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, brief sonication can be used to aid dissolution.
-
Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Analysis: Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer for analysis.
Mandatory Visualization
Troubleshooting Workflow for NMR Spectrum Interpretation
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the interpretation of an NMR spectrum.
References
Technical Support Center: Unexpected Reactivity of 2-Amino-1H-indole-3-carboxylate Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected reactivity with 2-amino-1H-indole-3-carboxylate esters.
Frequently Asked Questions (FAQs)
Q1: My acidic hydrolysis of tert-butyl 2-amino-1H-indole-3-carboxylate failed. What went wrong?
A1: Attempted acidic hydrolysis of tert-butyl 2-amino-1H-indole-3-carboxylate, for instance with 4M HCl in dioxane at elevated temperatures (e.g., 50°C), does not typically yield the desired carboxylic acid. Instead, it can lead to the quantitative formation of indolin-2-imine hydrochloride following decarboxylation.[1] This unexpected reactivity pathway circumvents the formation of the desired 2-amino-1H-indole-3-carboxylic acid.
Q2: I observed a ring-opened product during the basic hydrolysis of my ethyl 2-amino-1H-indole-3-carboxylate. Why did this happen?
A2: Standard basic hydrolysis conditions (e.g., using NaOH or LiOH) for this compound are known to fail in producing the corresponding carboxylic acid.[1] These conditions can promote the opening of the indole ring, leading to the formation of undesired degradation products.[1] The exact structure of the ring-opened product may vary, but it signifies the instability of the 2-aminoindole scaffold under these conditions.
Q3: I am having trouble with the direct amide coupling from my this compound. Is this a known issue?
A3: Yes, direct amide coupling from this compound can be challenging. For example, attempts using trimethylaluminium have been reported to be unsuccessful, even with extended reaction times and elevated temperatures.[1] This suggests a lower than expected electrophilicity of the ester, making it a poor substrate for this type of transformation.
Q4: During the synthesis of my 2-amino-1H-indole-3-carboxylate ester, I isolated an unexpected side-product. What could it be?
A4: The synthesis of these esters can sometimes yield unexpected products. One reported example is the formation of the novel, chiral compound 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)phenol during a copper-catalyzed synthesis protocol.[1] Additionally, the formation of dimeric side-products has been observed, although their exact structures may not always be fully characterized.[1]
Troubleshooting Guides
Issue 1: Failed Ester Deprotection
| Symptom | Potential Cause | Suggested Action |
| No desired carboxylic acid is formed under acidic conditions with a tert-butyl ester. Instead, indolin-2-imine hydrochloride is the major product.[1] | The reaction conditions favor decarboxylation and subsequent rearrangement over simple ester hydrolysis.[1] | - Avoid acidic hydrolysis for deprotection of the tert-butyl ester. - Consider alternative synthetic routes that do not require the formation of the free carboxylic acid. For example, explore direct amide bond formation from a more suitable starting material. |
| Formation of a ring-opened product under basic conditions with an ethyl ester.[1] | The 2-aminoindole ring system is unstable under the applied basic conditions, leading to degradation.[1] | - Avoid basic hydrolysis for the deprotection of the ethyl ester. - Explore enzymatic hydrolysis or other milder deprotection methods, though success is not guaranteed. - Re-evaluate the synthetic strategy to circumvent the need for ester hydrolysis. |
Issue 2: Poor Reactivity in Subsequent Reactions
| Symptom | Potential Cause | Suggested Action |
| Failure of direct amide coupling from the ethyl ester.[1] | The ester at the 3-position exhibits low electrophilicity.[1] | - Instead of direct amide coupling, consider activating the carboxylic acid (if it can be successfully synthesized via an alternative route) with a suitable coupling agent before introducing the amine. - Explore alternative synthetic strategies for the desired amide, such as a one-pot, two-step protocol involving an SNAr reaction followed by a reductive cyclization.[2] |
Issue 3: Formation of Unexpected Synthesis Byproducts
| Symptom | Potential Cause | Suggested Action |
| Isolation of a complex, unexpected side-product during synthesis.[1] | The specific reaction conditions (e.g., catalyst, temperature) may promote side reactions. | - Carefully analyze the reaction mixture by LC-MS and NMR to identify and characterize the byproduct. - Optimize the reaction conditions (e.g., lower temperature, different catalyst, shorter reaction time) to minimize the formation of the side-product. - If the side-product is persistent, consider a different synthetic route to the target ester. |
Experimental Protocols
Attempted Acidic Hydrolysis of tert-Butyl 2-Amino-1H-indole-3-carboxylate[1]
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Materials: tert-Butyl 2-amino-1H-indole-3-carboxylate, 4M HCl in dioxane.
-
Procedure:
-
Dissolve the tert-butyl ester in 4M HCl in dioxane.
-
Initially, stir the reaction mixture at room temperature and monitor by UPLC.
-
If little conversion is observed, gently heat the reaction mixture to 50°C.
-
Monitor the reaction until complete consumption of the starting material is observed by UPLC.
-
Note: This procedure is reported to lead to the formation of indolin-2-imine hydrochloride, not the carboxylic acid.[1]
-
Attempted Basic Hydrolysis of this compound[1]
-
Materials: this compound, NaOH or LiOH, suitable solvent (e.g., a mixture of THF and water).
-
Procedure:
-
Dissolve the ethyl ester in a suitable solvent system.
-
Add an aqueous solution of the base (e.g., NaOH or LiOH).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by UPLC-MS.
-
Note: This procedure is reported to result in the formation of a ring-opened product.[1]
-
Visualizations
References
Technical Support Center: Ethyl 2-Amino-1H-indole-3-carboxylate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 2-amino-1H-indole-3-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, work-up, and purification of this compound and its derivatives.
Issue 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting materials are consumed before proceeding with the work-up. |
| Suboptimal Reaction Temperature | Ensure the reaction is conducted at the optimal temperature as specified in the protocol. For reactions involving sodium hydride, maintaining an initial temperature of 0°C is often crucial. |
| Poor Quality Reagents | Use freshly distilled solvents and high-purity reagents. Anhydrous conditions are often necessary, especially when using reactive reagents like sodium hydride. |
| Side Product Formation | An intriguing side-product, 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)phenol, has been reported in some syntheses.[1] Consider purification by flash column chromatography to isolate the desired product. |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Oily Product | If the crude product is an oil, attempt to induce crystallization by scratching the flask with a glass rod or by adding a small seed crystal. If this fails, purification by column chromatography is recommended. |
| Co-eluting Impurities | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. For instance, a common eluent is a mixture of ethyl acetate and hexane.[2] |
| Thermal Instability | Avoid excessive heat during concentration of the product as this may lead to degradation. Use a rotary evaporator at a moderate temperature. |
Issue 3: Unexpected Ring-Opening or Decarboxylation
| Potential Cause | Troubleshooting Step |
| Harsh Basic Conditions for Hydrolysis | Attempted basic hydrolysis of the ethyl ester to the corresponding carboxylic acid using strong bases like NaOH or LiOH, especially with heating, can lead to the formation of a ring-opened product.[1] |
| Acidic Conditions with tert-Butyl Ester | Subjection of a tert-butyl ester analog to acidic conditions can lead to quantitative conversion to indolin-2-imine hydrochloride.[1] |
| Alternative Hydrolysis Strategy | To avoid ring-opening, consider protecting the indole nitrogen with a tosyl or Boc group before attempting ester hydrolysis. This can make the ester more susceptible to hydrolysis under milder basic conditions.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for a reaction involving the N-alkylation of this compound?
A1: A typical work-up procedure involves pouring the reaction mixture into a saturated aqueous solution of ammonium chloride (NH4Cl) to quench the reaction. The aqueous layer is then extracted multiple times with a suitable organic solvent, such as dichloromethane (DCM). The combined organic layers are dried over an anhydrous salt like sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[1]
Q2: How can I purify the crude this compound?
A2: The crude product can be purified by automated flash column chromatography using a silica gel cartridge.[1] Alternatively, recrystallization from a suitable solvent like ethanol can be employed to obtain a pure solid product.[3]
Q3: What are some common side products in the synthesis of this compound?
A3: In some reported syntheses, a notable side-product has been identified as 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)phenol.[1] The formation of this and other impurities may depend on the specific reaction conditions and starting materials used.
Q4: Why is the basic hydrolysis of the ethyl ester of 2-amino-1H-indole-3-carboxylate often unsuccessful?
A4: The ester group in this compound exhibits reduced electrophilicity due to the electron-donating nature of the amino group and the indole ring system, making it resistant to typical basic hydrolysis conditions.[1] Applying harsh conditions (e.g., heating with a strong base) can lead to undesired side reactions like ring-opening instead of the desired carboxylic acid.[1]
Experimental Protocols
Protocol 1: General Work-up Procedure for N-Alkylation
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Upon completion, as monitored by TLC or LC-MS, cool the reaction mixture to room temperature.
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Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of NH4Cl.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
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Dissolve the crude product in a minimal amount of the chromatography eluent.
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Load the solution onto a pre-packed silica gel cartridge.
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Perform the chromatography using an automated system, such as a Teledyne ISCO CombiFlash, with an appropriate solvent gradient (e.g., ethyl acetate in hexane).
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Collect the fractions containing the desired product, as identified by TLC or UV detection.
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Combine the pure fractions and concentrate under reduced pressure to yield the purified product.
Visualizations
Caption: General experimental workflow for the work-up and purification of this compound reactions.
Caption: Troubleshooting logic for the hydrolysis of this compound.
References
Validation & Comparative
Purity Analysis of Synthesized Ethyl 2-Amino-1H-Indole-3-Carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized ethyl 2-amino-1H-indole-3-carboxylate. Detailed experimental protocols and comparative data are presented to aid in the selection of appropriate techniques for quality control and characterization.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The purity of this compound is critical for the successful synthesis of downstream targets and for obtaining reliable biological data. This guide outlines common analytical techniques for purity determination and provides a comparative analysis against potential impurities derived from a typical synthetic route.
A prevalent synthetic pathway to this compound involves the reaction of N-(2-bromophenyl)-2,2,2-trifluoroacetamide with ethyl isocyanoacetate.[1] This process, while effective, can lead to the presence of unreacted starting materials and the formation of side products. This guide will focus on the analytical differentiation of the desired product from these potential impurities.
Potential Impurities
Based on the common synthetic route, the primary impurities of concern are:
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N-(2-bromophenyl)-2,2,2-trifluoroacetamide (Starting Material): Incomplete reaction can lead to the presence of this starting material in the final product.
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Dimeric Byproducts: Self-condensation or other side reactions can lead to the formation of dimeric species.
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Ring-Opened Products: Under certain basic conditions, the indole ring can undergo cleavage.[1]
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Indolin-2-imine Hydrochloride: Acidic conditions can lead to the formation of this alternative cyclic product.[1]
Comparative Analytical Data
The following tables summarize the key analytical data for this compound and its potential impurities, enabling their differentiation.
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Retention Time (t_R) [min] | Analytical Method Reference |
| This compound | ~1.88 | UPLC-MS[1] |
| N-(2-bromophenyl)-2,2,2-trifluoroacetamide | Not explicitly reported | - |
| Dimeric Byproduct | Not explicitly reported | - |
| Ring-Opened Product | Not explicitly reported | - |
| Indolin-2-imine Hydrochloride | Not explicitly reported | - |
Note: Specific retention times are highly dependent on the exact HPLC conditions (column, mobile phase, flow rate, etc.). The value provided is from a UPLC-MS analysis and serves as a general reference.[1]
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H NMR)
| Compound | Key Chemical Shifts (δ, ppm) | Solvent | Reference |
| This compound | Aromatic protons (indole ring), ethyl ester protons (quartet and triplet) | CDCl₃ | |
| N-(2-bromophenyl)-2,2,2-trifluoroacetamide | Aromatic protons (bromophenyl ring), NH proton | CDCl₃ | |
| Dimeric Byproduct | Complex aromatic region | - | [1] |
| Ring-Opened Product | Aliphatic and aromatic protons, specific signals depend on the exact structure | - | [1] |
| Indolin-2-imine Hydrochloride | Protons characteristic of the indolin-2-imine structure | - | [1] |
Note: The chemical shifts are approximate and can vary based on the solvent and instrument parameters.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol outlines a general method for the purity analysis of this compound. Method optimization may be required for specific instrumentation and impurity profiles.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (optional, as a mobile phase modifier)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase gradient. A common starting point is a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). For example, a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).
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Sample Preparation: Dissolve the synthesized product in the same solvent as the standard to a similar concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and/or 280 nm (indole chromophore)
-
Column Temperature: 30 °C
-
-
Analysis: Inject the standard and sample solutions. Compare the retention time of the main peak in the sample chromatogram to that of the standard. Purity is typically calculated based on the area percentage of the main peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
¹H NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound and identifying impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized product in about 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks to determine the relative ratios of protons.
-
Compare the observed chemical shifts and coupling constants with the expected values for this compound.
-
Look for the presence of unexpected peaks that may correspond to impurities. For instance, the presence of signals corresponding to the starting material or other byproducts.
-
Visualizations
References
A Comparative Guide to the Biological Activity of Ethyl 2-amino-1H-indole-3-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, ethyl 2-amino-1H-indole-3-carboxylate and its derivatives have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative analysis of the biological activities of these compounds, supported by experimental data, to aid researchers in drug discovery and development.
Comparative Analysis of Biological Activities
Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The following tables summarize the quantitative data from various studies, showcasing the structure-activity relationships of these analogs.
Anticancer Activity
The anticancer potential of this compound analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are presented below. It is important to note that direct comparisons should be made with caution, as the experimental conditions, such as the specific cancer cell lines and assay methods, vary between studies.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Indole-based Tyrphostin Hybrids | ||||
| Hybrid 22a | HCT-116 | - | - | - |
| Hybrid 22b | HCT-116 | - | - | - |
| Hybrid 22c | HCT-116 | - | - | - |
| 2,3-dihydropyrazino[1,2-a]indole-1,4-dione series | ||||
| Hybrid 12 series | Panc-1, MCF-7, HT-29, A-549 | - | - | - |
| Indole-based hybrids (dual EGFR/c-Met inhibitors) | ||||
| Hybrid 13a | EGFR (T790M) | 0.913 | - | - |
| c-Met | 0.518 | |||
| Hybrid 13b | EGFR (T790M) | 0.094 | - | - |
| c-Met | - | |||
| Hybrid 13c | EGFR (T790M) | 0.097 | - | - |
| c-Met | 0.595 | |||
| Indole-based Sulfonohydrazide Derivatives | ||||
| Compound 5f | MCF-7 | 13.2 | - | - |
| MDA-MB-468 | 8.2 | |||
| 5-substituted-indole-2-carboxamides (dual EGFR/CDK2 inhibitors) | ||||
| Compound 5j | EGFR | 85 nM | Erlotinib | 80 nM |
| Indole-2-carboxamides (multi-target) | ||||
| Compound Va | EGFR | 71 nM | Erlotinib | 80 nM |
| VEGFR-2 | 2.15 nM | Sorafenib | 0.17 nM | |
| BRAFV600E | 77 nM | Erlotinib | 60 nM | |
| Compound Vg | EGFR | 79 nM | Erlotinib | 80 nM |
| VEGFR-2 | 3.25 nM | Sorafenib | 0.17 nM | |
| BRAFV600E | 107 nM | Erlotinib | 60 nM |
Note: "-" indicates that a specific value was not provided in the search results.
Antimicrobial Activity
Several analogs have been screened for their activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter for assessing antimicrobial efficacy.
| Compound/Analog | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Amino-substituted 3-quinolinecarboxylic acids | ||||
| Amifloxacin (16) | Escherichia coli Vogel | 0.25 | - | - |
| Indole-3-carboxamido-polyamine Conjugates | ||||
| 13b | Staphylococcus aureus ATCC 25923 | ≤0.28 µM | - | - |
| Acinetobacter baumannii | ≤0.28 µM | - | - | |
| Cryptococcus neoformans | ≤0.28 µM | - | - |
Note: Some data is presented in µM; direct comparison with µg/mL requires conversion based on molecular weight.
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
Certain ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives have been identified as potential inhibitors of GSK-3β, an enzyme implicated in various diseases, including Alzheimer's disease and diabetes.[1]
| Compound/Analog | GSK-3β IC50 |
| Compound Aii1 | Promising |
| Compound Aii2 | Promising |
| Compound Aii3 | Promising |
| Compound Aii11 | Excellent |
Note: Specific IC50 values were not provided in the search result, but the relative activity was described.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of these indole derivatives.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Serial Dilution of Compounds: Perform a serial two-fold dilution of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: In a microplate, combine the kinase, a suitable substrate, ATP, and the test compound at various concentrations.
-
Incubation: Allow the kinase reaction to proceed for a defined period at an optimal temperature.
-
Detection: Stop the reaction and quantify the kinase activity. This can be done by measuring the amount of phosphorylated substrate or the amount of ADP produced using various detection methods (e.g., radioactivity, fluorescence, or luminescence).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Many indole derivatives exert their anticancer effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are prominent targets.
EGFR/VEGFR-2 Signaling Pathway Inhibition
Several indole-2-carboxamide derivatives have been identified as dual inhibitors of EGFR and VEGFR-2.[2] Inhibition of these receptor tyrosine kinases can block downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, which are critical for tumor growth and angiogenesis.
Caption: EGFR/VEGFR-2 signaling inhibition by indole analogs.
Experimental Workflow for Anticancer Drug Discovery
The process of identifying and characterizing novel anticancer agents from a library of indole analogs typically follows a structured workflow, from initial screening to mechanistic studies.
Caption: Workflow for anticancer drug discovery with indole analogs.
Conclusion
This compound and its analogs represent a versatile class of compounds with significant potential in the development of new therapeutic agents. The data presented in this guide highlight the promising anticancer, antimicrobial, and enzyme-inhibitory activities of these molecules. Further research, including direct comparative studies and detailed mechanistic investigations, will be crucial for the optimization of lead compounds and their progression into clinical development. This guide serves as a valuable resource for researchers in the field, providing a foundation of comparative data and standardized experimental protocols to facilitate future discoveries.
References
comparative analysis of different synthetic methods for ethyl 2-amino-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-amino-1H-indole-3-carboxylate is a valuable scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active compounds. The efficient construction of this indole derivative is therefore of significant interest. This guide provides a comparative analysis of different synthetic methods for this compound, offering objective comparisons of their performance with supporting experimental data and detailed protocols.
Comparative Analysis of Synthetic Methods
Several synthetic strategies have been developed for the preparation of this compound. The most prominent methods include a modern copper-catalyzed cascade reaction and a classical two-step approach involving a nucleophilic aromatic substitution (SNAr) followed by reductive cyclization. While traditional indole syntheses like the Fischer, Japp-Klingemann, and Bischler-Möhlau reactions are fundamental in heterocyclic chemistry, their direct application to produce this specific 2-aminoindole ester is less commonly reported in the literature.[1][2][3]
The following table summarizes the key quantitative data for the most relevant synthetic routes to provide a clear comparison for researchers.
| Synthetic Method | Key Starting Materials | Key Reagents & Conditions | Yield (%) | Advantages | Disadvantages |
| Copper-Catalyzed Cascade | N-(2-Bromophenyl)-2,2,2-trifluoroacetamide, Ethyl 2-cyanoacetate | CuI, L-proline, K2CO3, DMSO/H2O, 80 °C | 46[4][5] | Mild reaction conditions; cascade reaction simplifies the process. | Moderate yield; requires a pre-functionalized starting material. |
| Two-Step SNAr and Reductive Cyclization | 2-Halonitrobenzene, Ethyl cyanoacetate | Step 1 (SNAr): NaH, DMF, Room Temp.Step 2 (Reductive Cyclization): Zn, FeCl3, HCl, 100 °C | High | High-yielding; one-pot potential; readily available starting materials.[6] | Involves the use of strong reducing agents and acidic conditions. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate their application in a laboratory setting.
Method 1: Copper-Catalyzed Cascade Synthesis
This method provides a direct route to the target compound through a copper-catalyzed cascade reaction.[5][7]
Step 1: Synthesis of N-(2-Bromophenyl)-2,2,2-trifluoroacetamide
This precursor can be prepared from 2-bromoaniline and trifluoroacetic anhydride.
Step 2: Copper-Catalyzed Cascade Cyclization
-
To a solution of N-(2-bromophenyl)-2,2,2-trifluoroacetamide and ethyl 2-cyanoacetate in a mixed solvent of DMSO and H2O (1:1 volume ratio), add copper(I) iodide (CuI), L-proline, and potassium carbonate (K2CO3).
-
Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Two-Step SNAr and Reductive Cyclization
This high-yielding approach can be performed as a one-pot, two-step process.[6]
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous DMF, add ethyl cyanoacetate dropwise at 0 °C.
-
After stirring for a short period, add a solution of 2-fluoronitrobenzene in DMF.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the intermediate, ethyl 2-cyano-2-(2-nitrophenyl)acetate, can be monitored by TLC.
Step 2: Reductive Cyclization
-
To the reaction mixture from Step 1, carefully add 1.0 N HCl.
-
Subsequently, add iron(III) chloride (FeCl3) and zinc dust (Zn).
-
Heat the reaction mixture to 100 °C for 1 hour.
-
After cooling, dilute the mixture with water and filter.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield this compound.
Visualizing the Synthetic Workflow
To better illustrate the logical flow of the two-step synthesis, a diagram generated using the DOT language is provided below.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate [smolecule.com]
A Comparative Guide to the Synthesis of Ethyl 2-Amino-1H-indole-3-carboxylate and Other Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to Key Indole Intermediates
The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis of a vast array of biologically active compounds. Among the numerous functionalized indoles, ethyl 2-amino-1H-indole-3-carboxylate serves as a valuable building block for the synthesis of more complex heterocyclic systems. This guide provides a comparative analysis of the synthesis of this key intermediate alongside other relevant indole derivatives, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable synthetic strategies for their specific needs.
Performance Comparison of Synthetic Methods
The efficiency of synthesizing substituted ethyl indole-carboxylates varies significantly depending on the chosen synthetic route and the nature of the substituents on the indole ring. Below is a summary of reported yields for the synthesis of this compound and a selection of other indole-3-carboxylate and indole-2-carboxylate derivatives.
| Indole Derivative | Synthetic Method | Yield (%) | Reference |
| This compound | Copper-catalyzed intramolecular C-N coupling | 46% | [1] |
| Ethyl 1-acetyl-1H-indole-3-carboxylate | Acetylation | 99% | [2][3] |
| Ethyl 2-methyl-1H-indole-5-carboxylate | Gassman Indole Synthesis | 93-99% | [4] |
| Ethyl 1H-indole-2-carboxylate | Reissert Indole Synthesis (Continuous Flow) | 96% | [5] |
| Ethyl 3-((2-methoxyphenyl)amino)-1H-indole-2-carboxylate | Buchwald-Hartwig Amination | 81% | [6] |
| Ethyl 3-((3-methoxyphenyl)amino)-1H-indole-2-carboxylate | Buchwald-Hartwig Amination | 69% | [6] |
| Ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate | Buchwald-Hartwig Amination | 60% | [6] |
| 1-Benzyl-2,3-dimethyl-1H-indole | Fischer Indole Synthesis (One-pot, three-component) | 91% | [7] |
| 1,2,3-Trimethyl-1H-indole | Fischer Indole Synthesis (One-pot, three-component) | 89% | [7] |
| 2-Aryl-1H-indoles | Fischer Indole Synthesis | up to 95% | [8] |
Experimental Protocols
Synthesis of this compound[1]
This protocol describes a copper-catalyzed intramolecular C-N coupling reaction.
Experimental Workflow:
Caption: Synthetic workflow for this compound.
Procedure: A mixture of N-(2-bromophenyl)-2,2,2-trifluoroacetamide, ethyl cyanoacetate, copper(I) iodide, and potassium carbonate in anhydrous DMF is heated at 120 °C. After completion of the reaction, the mixture is cooled, quenched with water, and extracted with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to afford this compound.
Reissert Indole Synthesis of Ethyl 1H-indole-2-carboxylate (Continuous Flow)[5]
This method utilizes a continuous-flow hydrogenation setup for the reductive cyclization step.
Experimental Workflow:
Caption: Reissert synthesis of ethyl 1H-indole-2-carboxylate via flow chemistry.
Procedure:
-
Step 1: Synthesis of Ethyl o-nitrophenylpyruvate. o-Nitrotoluene is condensed with diethyl oxalate in the presence of a base such as sodium ethoxide in ethanol.
-
Step 2: Reductive Cyclization. A solution of ethyl o-nitrophenylpyruvate in a 1:1 mixture of ethyl acetate and ethanol (0.05 M) is pumped through an H-Cube continuous-flow hydrogenation reactor packed with a 10% Pd/C catalyst cartridge. The reaction is carried out at 50 °C and 100 bar of hydrogen pressure with a flow rate of 3 mL/min. The product solution is collected, and the solvent is removed under reduced pressure to yield ethyl 1H-indole-2-carboxylate.
Fischer Indole Synthesis of 1,2,3-Trisubstituted Indoles (One-Pot, Three-Component)[7]
This protocol allows for the rapid synthesis of N-alkylated indoles from readily available starting materials.
Logical Relationship of Components:
Caption: One-pot Fischer indolization and N-alkylation sequence.
Procedure: A mixture of the appropriate aryl hydrazine hydrochloride and ketone in a suitable solvent is heated to form the hydrazone in situ. An acid catalyst (e.g., polyphosphoric acid) is then added, and the mixture is heated to effect the Fischer indolization. After cooling, a base and the corresponding alkyl halide are added to the reaction mixture, which is then stirred to complete the N-alkylation. The product is isolated by extraction and purified by chromatography. For example, 1-benzyl-2,3-dimethylindole was synthesized in 91% yield from phenylhydrazine hydrochloride, 2-butanone, and benzyl bromide.[7]
Concluding Remarks
The synthesis of this compound, while achievable, often proceeds with moderate yields compared to other indole-3-carboxylate derivatives. The choice of synthetic strategy should be guided by the desired substitution pattern, scalability, and the availability of starting materials.
-
For the synthesis of the title compound, the copper-catalyzed cyclization offers a direct route, albeit with a modest yield of 46%.[1]
-
For simple 2-substituted or unsubstituted indole-carboxylates, classical methods like the Reissert and Fischer indole syntheses can provide high yields, with modern adaptations such as continuous flow significantly improving efficiency and safety.[5][7]
-
For N-substituted derivatives, one-pot procedures combining indole formation with subsequent alkylation offer a rapid and efficient approach to a diverse range of compounds.[7]
Researchers should carefully consider the trade-offs between reaction steps, yields, and the cost and handling of reagents when selecting a synthetic pathway for their target indole derivatives. The provided protocols and comparative data serve as a valuable resource for making informed decisions in the design and execution of synthetic routes toward these important heterocyclic scaffolds.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. digitalscholarship.tnstate.edu [digitalscholarship.tnstate.edu]
- 3. Ethyl 1-acetyl-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. akjournals.com [akjournals.com]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of Ethyl 2-amino-1H-indole-3-carboxylate
While a definitive X-ray crystal structure for ethyl 2-amino-1H-indole-3-carboxylate remains elusive in publicly accessible databases, its molecular identity is unequivocally confirmed through a combination of powerful analytical techniques. This guide provides a comparative overview of the experimental data obtained from mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, alongside data for structurally related compounds, to provide a comprehensive confirmation of its structure. A detailed protocol for its synthesis and characterization is also presented.
The structural elucidation of synthetic compounds is a cornerstone of chemical research and drug development. For this compound, a molecule of interest in medicinal chemistry, its precise atomic arrangement is critical for understanding its reactivity and biological activity. Although single-crystal X-ray diffraction provides the most definitive three-dimensional structure, its application is contingent on the ability to grow suitable crystals, which has not been reported for this specific compound.
In the absence of crystallographic data, a compelling case for the structure of this compound is built by amalgamating evidence from other spectroscopic methods. High-resolution mass spectrometry confirms the elemental composition, while NMR spectroscopy provides detailed information about the chemical environment of each atom, allowing for a complete and unambiguous assignment of the molecular framework.
Comparative Analysis of Structural Data
To provide a robust confirmation of the structure of this compound, the available experimental data is compared with that of a closely related isomer, ethyl 1H-indole-2-carboxylate, and a substituted analogue, ethyl 2-amino-5-chloro-1H-indole-3-carboxylate.
| Analytical Technique | This compound | Ethyl 1H-indole-2-carboxylate (Isomer) | Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate (Analogue) |
| Mass Spectrometry (m/z) | [M+H]⁺: 205.09715 (Predicted) | [M-H]⁻: 188.0768 (Experimental) | Spectra available, specific m/z not detailed in search results. |
| ¹H NMR Spectroscopy | Data not available in searched literature. | See detailed data below. | Spectra available, specific data not detailed in search results. |
| ¹³C NMR Spectroscopy | Data not available in searched literature. | See detailed data below. | Spectra available, specific data not detailed in search results. |
| Infrared (IR) Spectroscopy | Data not available in searched literature. | See detailed data below. | Spectra available, specific data not detailed in search results. |
Table 1. Comparison of Analytical Data for this compound and Related Compounds.
Detailed Spectroscopic Data for Ethyl 1H-indole-2-carboxylate (Isomer)
For comparative purposes, the detailed spectroscopic data for the isomeric compound, ethyl 1H-indole-2-carboxylate, is provided below. The distinct chemical shifts and coupling patterns in NMR, along with the characteristic vibrational frequencies in IR, highlight the differences that would be expected when analyzing the target molecule, this compound.
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | IR (KBr, cm⁻¹) ν |
| 8.99 (br s, 1H, NH) | 161.8 (C=O) | 3300-3500 (N-H stretch) |
| 7.68 (d, J=8.0 Hz, 1H, Ar-H) | 136.5 (Ar-C) | 2980, 2930 (C-H stretch) |
| 7.42-7.38 (m, 1H, Ar-H) | 127.8 (Ar-C) | 1685 (C=O stretch) |
| 7.32-7.28 (m, 1H, Ar-H) | 124.9 (Ar-CH) | 1520, 1450 (C=C stretch) |
| 7.16-7.12 (m, 1H, Ar-H) | 122.1 (Ar-CH) | 1240 (C-O stretch) |
| 7.08 (d, J=1.2 Hz, 1H, Ar-H) | 120.6 (Ar-CH) | 1100 (C-N stretch) |
| 4.42 (q, J=7.2 Hz, 2H, OCH₂) | 111.4 (Ar-CH) | |
| 1.43 (t, J=7.2 Hz, 3H, CH₃) | 108.3 (Ar-C) | |
| 61.2 (OCH₂) | ||
| 14.5 (CH₃) |
Table 2. Spectroscopic Data for Ethyl 1H-indole-2-carboxylate.
Experimental Protocols
The following protocols describe the synthesis and characterization of this compound.
Synthesis of this compound
A common synthetic route to this compound involves the reductive cyclization of a substituted nitro compound. A detailed procedure is described in the literature.[1] In a typical reaction, ethyl 2-cyano-2-(2-nitrophenyl)acetate is reduced using a reducing agent such as iron powder in the presence of an acid, leading to the formation of the desired indole ring system.
Characterization by Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
The identity and purity of the synthesized this compound can be confirmed using UPLC-MS. The analysis is performed on a C18 column with a suitable mobile phase gradient. The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.
Structural Confirmation Workflow
The logical workflow for confirming the structure of a synthesized compound like this compound is outlined below. This process starts with the chemical synthesis and proceeds through various analytical techniques to establish its identity and purity.
Caption: Workflow for the synthesis and structural confirmation of this compound.
References
Evaluating the Cost-Effectiveness of Synthetic Routes to Ethyl 2-amino-1H-indole-3-carboxylate: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. Ethyl 2-amino-1H-indole-3-carboxylate is a valuable building block in medicinal chemistry, and selecting the most cost-effective synthetic route is a critical decision in any research and development pipeline. This guide provides an objective comparison of two prominent synthetic pathways to this indole derivative, offering a detailed analysis of their respective costs, yields, and experimental protocols.
This comparison focuses on two distinct and viable routes for the synthesis of this compound:
-
Route 1: One-Pot Reductive Cyclization. This modern approach involves a two-step, one-pot reaction starting from a 2-halonitrobenzene and ethyl cyanoacetate. The initial step is a nucleophilic aromatic substitution (SNA r), followed by a reductive cyclization mediated by zinc and an iron salt.
-
Route 2: Copper-Catalyzed Cyclization. This method utilizes a copper-catalyzed intramolecular cyclization of an N-(2-bromophenyl)acetamide derivative to construct the indole ring system.
At a Glance: Comparing the Routes
To facilitate a rapid and clear comparison, the following table summarizes the key quantitative data for each synthetic route. The cost analysis is based on commercially available starting materials and reagents, with prices averaged from various suppliers.
| Parameter | Route 1: One-Pot Reductive Cyclization | Route 2: Copper-Catalyzed Cyclization |
| Starting Materials | 2-Fluoronitrobenzene, Ethyl Cyanoacetate | N-(2-Bromophenyl)-2,2,2-trifluoroacetamide |
| Key Reagents | Sodium Hydride, Zinc Dust, Iron(III) Chloride | Copper(I) Iodide, Base (e.g., Potassium Carbonate) |
| Overall Yield | Good to High (typically 70-85%) | Moderate (reported around 46%)[1] |
| Estimated Cost per Gram | Lower | Higher |
| Reaction Time | ~2-3 hours | ~24 hours |
| Purification | Filtration and Column Chromatography | Column Chromatography[1] |
| Scalability | High | Moderate |
| Safety Considerations | Use of Sodium Hydride (flammable solid), handling of nitroaromatics. | Use of a copper catalyst, handling of bromoaromatics. |
Delving into the Details: Experimental Protocols
For a comprehensive understanding, detailed experimental methodologies for each route are provided below. These protocols are based on established literature procedures and offer a step-by-step guide for laboratory synthesis.
Route 1: One-Pot Reductive Cyclization
This efficient one-pot synthesis combines two reaction steps, minimizing workup and purification efforts.[2][3]
Step 1: Nucleophilic Aromatic Substitution (SNA r)
-
To a solution of ethyl cyanoacetate (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the resulting solution for 15-20 minutes at the same temperature.
-
Add a solution of 2-fluoronitrobenzene (1.0 eq) in DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the intermediate, ethyl 2-cyano-2-(2-nitrophenyl)acetate, can be monitored by thin-layer chromatography (TLC).
Step 2: Reductive Cyclization
-
To the reaction mixture from Step 1, carefully add a solution of hydrochloric acid (e.g., 1 M) to neutralize the excess sodium hydride.
-
Add iron(III) chloride (3.0 eq) followed by zinc dust (10.0 eq) in portions.
-
Heat the reaction mixture to 100 °C and stir for 1 hour.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route 2: Copper-Catalyzed Cyclization
This route offers an alternative pathway, particularly useful if the starting N-(2-bromophenyl)acetamide derivative is readily available.[1]
-
In a reaction vessel, combine N-(2-bromophenyl)-2,2,2-trifluoroacetamide (1.0 eq), copper(I) iodide (0.1 eq), and a suitable base such as potassium carbonate (2.0 eq) in a solvent like dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to a specified temperature (e.g., 120 °C) under an inert atmosphere.
-
Stir the reaction for 24 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute it with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.[1]
Visualizing the Process: Experimental Workflow
To provide a clear visual representation of the decision-making and experimental processes involved, the following workflow diagram has been generated.
Caption: A workflow diagram illustrating the key stages in evaluating and executing different synthetic routes.
Conclusion and Recommendations
Based on the available data, the One-Pot Reductive Cyclization (Route 1) emerges as the more cost-effective and efficient method for the synthesis of this compound on a laboratory scale. Its advantages include:
-
Higher Overall Yield: Leading to a greater amount of product from the same quantity of starting materials.
-
Lower Estimated Cost: Primarily due to the use of less expensive starting materials and reagents.
-
Shorter Reaction Time: Significantly reducing the time required for synthesis.
-
One-Pot Procedure: Minimizing handling and potential for product loss between steps.
While the Copper-Catalyzed Cyclization (Route 2) is a viable alternative, its lower yield and longer reaction time make it a less economically favorable option for routine synthesis. However, it may be a suitable choice if the specific starting material, N-(2-bromophenyl)-2,2,2-trifluoroacetamide, is readily and cheaply available, or if the reaction conditions of Route 1 are not compatible with other functionalities on a more complex substrate.
Ultimately, the choice of synthetic route will depend on the specific needs and resources of the research team. For large-scale production or projects where cost and time are critical factors, the one-pot reductive cyclization is the recommended pathway. For smaller-scale exploratory work where starting material availability might dictate the choice, the copper-catalyzed route provides a workable, albeit less efficient, alternative.
References
A Comparative Guide to Analytical Methods for the Quantification of Ethyl 2-Amino-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methods for the accurate quantification of ethyl 2-amino-1H-indole-3-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] The selection of a robust and reliable analytical method is crucial for ensuring the quality, consistency, and efficacy of pharmaceutical products. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry, and presents a framework for their validation in accordance with industry standards.
While specific validated methods for this compound are not extensively reported in publicly available literature, the protocols and data presented herein are based on established principles of analytical chemistry and methods used for similar indole derivatives.[3][4]
Overview of Analytical Methods
Two primary methods are proposed and compared for the quantification of this compound:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a highly specific and sensitive chromatographic technique suitable for separating the analyte from potential impurities and degradation products. It is the preferred method for quality control and stability studies.
-
UV-Vis Spectrophotometry: A simpler, more rapid technique suitable for the quantification of the pure compound in solution, provided that no interfering substances absorb at the same wavelength. This method is often employed for in-process controls and preliminary analyses.
The choice between these methods will depend on the specific requirements of the analysis, such as the sample matrix, the required level of sensitivity and specificity, and the available instrumentation.
Experimental Protocols
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
2.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
2.1.2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
2.1.3. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 30% B2-10 min: 30% to 70% B10-12 min: 70% to 30% B12-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
| Run Time | 15 minutes |
2.1.4. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
This protocol describes a direct UV-Vis spectrophotometric method for the quantification of this compound.
2.2.1. Materials and Reagents
-
This compound reference standard
-
Methanol (UV grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Quartz cuvettes
2.2.2. Instrumentation
-
UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm.
2.2.3. Method
-
Determination of λmax: Prepare a dilute solution of this compound in methanol. Scan the solution from 400 to 200 nm to determine the wavelength of maximum absorbance (λmax). Based on the structure of the indole ring, the λmax is expected to be around 230 nm and 290 nm.
-
Preparation of Standard Solutions: Prepare a stock solution of the reference standard in methanol (e.g., 100 µg/mL). From this stock solution, prepare a series of dilutions with concentrations ranging from, for example, 1 to 20 µg/mL.
-
Sample Preparation: Prepare a solution of the sample in methanol at a concentration expected to fall within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax using methanol as a blank.
Method Validation
A comprehensive validation of the analytical method should be performed to ensure its suitability for the intended purpose. The following parameters should be evaluated according to ICH guidelines.
-
HPLC: The ability of the method to resolve the analyte peak from other components in the sample matrix should be demonstrated. This can be achieved by analyzing a placebo sample and a spiked sample. Peak purity analysis using a photodiode array (PDA) detector can also be performed.
-
UV-Vis Spectrophotometry: This method is less specific. Interference from excipients or impurities that absorb at the same wavelength as the analyte can be a significant issue. A comparison of the spectra of the analyte and the sample matrix is necessary.
-
HPLC & UV-Vis: The linearity of the method should be assessed by analyzing a series of at least five concentrations of the reference standard. The correlation coefficient (r²), y-intercept, and slope of the regression line should be determined. The range is the interval between the upper and lower concentrations that have been demonstrated to be linear, accurate, and precise.
-
HPLC & UV-Vis: Accuracy should be determined by the recovery of a known amount of analyte spiked into a placebo matrix. The analysis should be performed at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).
-
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time. This is typically assessed by performing at least six replicate measurements of the same sample.
-
Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, or with different equipment.
-
HPLC & UV-Vis: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be estimated based on the standard deviation of the response and the slope of the calibration curve.
-
HPLC: The robustness of the method should be evaluated by intentionally varying critical parameters such as the mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability during normal use.
Performance Comparison
The following tables summarize the expected performance characteristics of the two proposed analytical methods. The data presented are hypothetical and serve as a guide for what would be expected from a validated method.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC with UV Detection | UV-Vis Spectrophotometry |
| Specificity | High (separation of components) | Low (potential for interference) |
| Linearity (r²) | > 0.999 | > 0.995 |
| Range (µg/mL) | 1 - 100 | 1 - 20 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD) | ||
| - Repeatability | < 1.0% | < 2.0% |
| - Intermediate Precision | < 2.0% | < 3.0% |
| LOD (µg/mL) | ~ 0.1 | ~ 0.5 |
| LOQ (µg/mL) | ~ 0.3 | ~ 1.5 |
| Robustness | High | Moderate |
Table 2: Summary of Advantages and Disadvantages
| Method | Advantages | Disadvantages |
| HPLC with UV Detection | - High specificity and selectivity- High sensitivity- Suitable for complex matrices- Can quantify impurities | - More complex instrumentation- Longer analysis time- Higher cost per sample |
| UV-Vis Spectrophotometry | - Simple and rapid- Low cost- Easy to operate | - Low specificity- Prone to interference- Not suitable for complex matrices- Cannot separate analyte from impurities |
Visualizations
The following diagrams illustrate the experimental workflows and the logical relationship of the validation parameters.
Caption: Workflow for HPLC analysis.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 3. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Ethyl 2-amino-1H-indole-3-carboxylate in Indole Synthesis
For researchers and professionals in drug development and chemical synthesis, the indole scaffold is a cornerstone of many biologically active molecules. Ethyl 2-amino-1H-indole-3-carboxylate is a common starting material for accessing a variety of functionalized indoles. However, its utility can be limited by availability, cost, or the need for specific substitution patterns that are not easily accessible from this precursor. This guide provides a comparative overview of viable synthetic alternatives, complete with experimental data and detailed protocols, to aid in the selection of the most appropriate starting materials and methodologies for your research needs.
Introduction to Alternative Precursors and Strategies
The synthesis of indole derivatives is a mature field with a rich diversity of named reactions and innovative methodologies. When moving away from this compound, chemists can choose from a range of strategies that offer greater flexibility in accessing complex substitution patterns. These alternatives often involve building the indole core from acyclic precursors or functionalizing a pre-existing indole ring at different positions. The choice of a particular strategy will depend on the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups to the reaction conditions.
This guide will explore the following key alternative approaches:
-
Synthesis from 2-Alkynylanilines: A versatile method that allows for the construction of the indole ring with concomitant introduction of substituents.
-
Intramolecular Cyclization of Substituted Anilines: A powerful strategy for the regiocontrolled synthesis of highly substituted indoles.
-
Direct C-H Functionalization of Indoles: An atom-economical approach that avoids the need for pre-functionalized starting materials.
-
Synthesis from Arenesulfonyl Indoles: A method that utilizes the arenesulfinyl group as a leaving group to enable C-3 functionalization.
-
Classical Indole Syntheses: Time-tested methods like the Fischer indole synthesis that remain highly relevant for accessing a wide range of indole derivatives.
Synthesis from 2-Alkynylanilines
The cyclization of 2-alkynylanilines is a powerful and convergent strategy for the synthesis of the indole nucleus. This approach offers significant flexibility in the introduction of substituents on both the benzene and pyrrole rings.
Transition-Metal-Catalyzed Carbonylative Cyclization
Palladium and Rhodium catalysts are effective in promoting the cyclization of 2-alkynylanilines in the presence of carbon monoxide to yield indole-3-carboxylates.
Reaction Scheme:
Figure 1: General scheme for the carbonylative cyclization of 2-alkynylanilines.
Comparative Performance Data:
| Catalyst System | Substrate | Alcohol/Phenol | Conditions | Yield (%) | Reference |
| 5 mol % Pd(OAc)₂, 3 equiv K₂CO₃, 2.5 equiv I₂ | 2-Ethynylaniline | Methanol | 1 bar CO, DMF, 80°C, 24h | 85 | [1] |
| 5 mol % Pd(OAc)₂, 3 equiv K₂CO₃, 2.5 equiv I₂ | 2-Ethynylaniline | Phenol | 1 bar CO, DMF, 100°C, 48h | 78 | [1] |
| [Rh(COD)Cl]₂, K₂S₂O₈ | N-substituted 2-alkynylaniline | Ethanol | 1 bar CO, Toluene, 110°C, 24h | 82 | [1] |
Experimental Protocol: Pd-Catalyzed C–H Alkoxycarbonylation of Indole Derivatives [1]
To a solution of the indole derivative (0.5 mmol) in DMF (2 mL) in a Schlenk tube were added Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol %), K₂CO₃ (207 mg, 1.5 mmol, 3 equiv), and I₂ (317 mg, 1.25 mmol, 2.5 equiv). The corresponding alcohol or phenol (1.0 mmol, 2 equiv) was then added. The tube was evacuated and backfilled with carbon monoxide (1 atm) three times. The reaction mixture was stirred at 80-100 °C for 24-48 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with water (10 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired indole-3-carboxylate.
Metal-Free CO₂ Fixation
A notable advantage of using 2-ethynylanilines is the ability to achieve carboxylation at the 3-position using carbon dioxide as a C1 source in the absence of a transition metal catalyst.[2]
Reaction Scheme:
Figure 2: Metal-free tandem cyclization and CO₂ fixation of 2-ethynylanilines.
Performance Data:
| Substrate | Base | Conditions | Yield (%) | Reference |
| 2-Ethynylaniline | K₂CO₃ | 10 atm CO₂, 65°C, 24h | 92 | [2] |
| 4-Methyl-2-ethynylaniline | K₂CO₃ | 10 atm CO₂, 65°C, 24h | 88 | [2] |
Experimental Protocol: Synthesis of 3-Carboxylated Indoles via CO₂ Fixation [2]
A mixture of the 2-ethynylaniline (0.5 mmol) and K₂CO₃ (1.0 mmol, 2 equiv) in a suitable solvent (e.g., DMF, 2 mL) was placed in a stainless-steel autoclave. The autoclave was purged with CO₂ and then pressurized with CO₂ to 10 atm. The reaction mixture was stirred at 65 °C for 24 hours. After cooling to room temperature, the pressure was carefully released. The reaction mixture was diluted with water and acidified with 1 M HCl. The resulting precipitate was collected by filtration, washed with water, and dried to afford the indole-3-carboxylic acid.
Intramolecular Cyclization of Substituted Anilines
This strategy involves the formation of the indole ring through an intramolecular C-C or C-N bond formation from a suitably substituted aniline precursor.
Intramolecular α-Arylation of β-(2-Iodoanilino) Esters
This palladium-catalyzed reaction provides a direct route to indole-3-carboxylic acid esters from readily available β-(2-iodoanilino) esters.[3]
Reaction Scheme:
Figure 3: Pd-catalyzed intramolecular α-arylation for indole-3-carboxylate synthesis.
Comparative Performance Data:
| Substrate | Base | Solvent | Conditions | Yield (%) | Reference |
| β-(2-Iodoanilino) ester | K₃PO₄ | DMF | 90°C, 48h | 85 | [3] |
| β-(2-Bromoanilino) ester | K₃PO₄ | DMF | 90°C, 48h | 65 | [3] |
| β-(2-Iodoanilino) ester | PhOK | THF | Reflux, 7.5h | 75 (indoline) | [3] |
Experimental Protocol: Pd(0)-Catalyzed α-Arylation Using K₃PO₄ [3]
A mixture of the β-(2-iodoanilino) ester (0.23 mmol), K₃PO₄ (0.68 mmol, 3 equiv), phenol (0.068 mmol, 0.3 equiv), and Pd(PPh₃)₄ (0.022 mmol, 10 mol %) in DMF (3 mL) was stirred at 90 °C in a sealed tube for 48 hours. The reaction mixture was poured into water and extracted with Et₂O. The organic layer was dried over anhydrous Na₂SO₄ and concentrated. The residue was purified by flash chromatography to give the corresponding indole-3-carboxylic acid ester.
Direct C-H Functionalization of Indoles
Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for the synthesis of substituted indoles, avoiding the need for pre-installed activating or leaving groups.
Rhodium-Catalyzed Direct Carbonylation
Rhodium catalysts can directly carboxylate the C-H bond at the 3-position of indoles using carbon monoxide.[4]
Reaction Scheme:
Figure 4: Rh-catalyzed direct C-H carbonylation of indoles.
Performance Data:
| Substrate | Alcohol | Yield (%) | Reference |
| N-Methylindole | Methanol | 92 | [4] |
| N-Benzylindole | Ethanol | 85 | [4] |
| 5-Bromo-N-benzylindole | Methanol | low | [4] |
Experimental Protocol: Rh-Catalyzed Direct Carbonylation of Indoles [4]
A mixture of [Rh(COD)Cl]₂ (0.0125 mmol, 2.5 mol %), K₂S₂O₈ (1.0 mmol, 2 equiv), and the indole (0.5 mmol) in toluene (2 mL) was charged into a Schlenk tube. The tube was evacuated and backfilled with CO (1 atm) three times. The corresponding alcohol (1.5 mmol, 3 equiv) was then added. The reaction mixture was stirred at 110 °C for 24 hours. After cooling, the mixture was filtered, and the filtrate was concentrated. The residue was purified by column chromatography on silica gel to afford the indole-3-carboxylate.
Visible-Light-Induced Metal-Free Carbonylation
A metal-free alternative for the carbonylation of indoles with phenols can be achieved using visible light and iodine as a photosensitive initiator.[5]
Reaction Scheme:
References
- 1. BJOC - Carbonylative synthesis and functionalization of indoles [beilstein-journals.org]
- 2. Synthesis of 3-carboxylated indoles through a tandem process involving cyclization of 2-ethynylanilines followed by CO2 fixation in the absence of transition metal catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective Rh-catalyzed direct carbonylation of indoles to synthesize indole-3-carboxylates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of Ethyl 2-Amino-1H-indole-3-carboxylate
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 2-amino-1H-indole-3-carboxylate is a valuable scaffold in medicinal chemistry, and various synthetic routes to its production exist. This guide provides a comparative analysis of two prominent protocols, offering insights into their respective yields and methodologies to aid in the selection of the most suitable pathway for your research needs.
Yield Comparison of Synthesis Protocols
The following table summarizes the reported yields for two distinct methods of synthesizing this compound.
| Protocol Title | Key Transformation | Reported Yield |
| Copper-Catalyzed Cyclization | Intramolecular C-N bond formation | 46%[1] |
| One-Pot Reductive Cyclization | Reductive cyclization of a nitro precursor | High (e.g., 85% for related amides)[2] |
Detailed Experimental Protocols
Protocol 1: Copper-Catalyzed Cyclization
This method relies on a copper-catalyzed intramolecular cyclization of an N-aryl trifluoroacetamide precursor.
Experimental Procedure:
N-(2-Bromophenyl)-2,2,2-trifluoroacetamide is subjected to a copper-catalyzed reaction protocol to afford this compound. The reaction typically involves the use of a copper catalyst and a suitable base in an appropriate solvent. The product is isolated with a reported yield of 46%.[1]
Protocol 2: One-Pot Reductive Cyclization
This efficient one-pot, two-step method involves the synthesis of an intermediate followed by a reductive cyclization to yield the 2-aminoindole core. While the primary example in the cited literature describes the synthesis of 2-amino-indole-3-carboxamides, the methodology is presented as a general and high-yielding route for the corresponding esters as well.[2]
Experimental Procedure:
The synthesis begins with a nucleophilic aromatic substitution reaction between a 2-halonitrobenzene (e.g., 2-fluoronitrobenzene) and ethyl cyanoacetate in the presence of a base like sodium hydride in an anhydrous solvent such as DMF. This forms the intermediate, ethyl 2-cyano-2-(2-nitrophenyl)acetate. Without isolation, the reaction mixture is then subjected to reductive cyclization. This is achieved by the addition of a reducing agent, such as zinc dust, in the presence of an iron salt like ferric chloride and an acid. The reaction is heated to drive the cyclization, resulting in the formation of this compound. The reported yields for the analogous amide synthesis are high, for instance, 85% for 2-amino-N-butyl-1H-indole-3-carboxamide.[2]
Conclusion
Both protocols offer viable routes to this compound. The copper-catalyzed method provides a direct, albeit moderate-yielding, pathway. In contrast, the one-pot reductive cyclization, while being a two-step process within a single pot, is reported to be a high-yield method for analogous compounds and presents an attractive option for efficient synthesis. The choice between these protocols will likely depend on factors such as the availability of starting materials, desired yield, and the operational simplicity of a one-pot procedure.
References
Safety Operating Guide
Personal protective equipment for handling ethyl 2-amino-1H-indole-3-carboxylate
Essential Safety and Handling Guide for Ethyl 2-Amino-1H-Indole-3-Carboxylate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂O₂[1][2] |
| Molecular Weight | 204.23 g/mol [1] |
| Appearance | Beige powder/solid[3] |
| Melting Point | 153-154 °C[1] |
| Boiling Point | 400.1 ± 25.0 °C at 760 mmHg[1] |
| Flash Point | 195.8 ± 23.2 °C[1] |
| Density | 1.3 ± 0.1 g/cm³[1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin and eye irritation.[4][5] Adherence to strict safety protocols is mandatory.
Required Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Must provide a complete seal around the eyes or full-face protection against splashes and dust.[6][7][8] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or other suitable plastic/rubber gloves should be worn.[7][8] Regularly inspect for and replace any damaged gloves. |
| Laboratory Coat | A long-sleeved lab coat is required to protect against skin contact.[6] | |
| Respiratory Protection | Air-Purifying Respirator | Recommended when handling the powder outside of a fume hood to prevent inhalation of dust particles.[6][8][9] |
| Foot Protection | Closed-Toe Shoes | Required to protect feet from potential spills.[7][8] |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures the safe handling of this compound at every stage.
Experimental Protocol: Step-by-Step Handling
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[4][6]
-
Personal Protective Equipment : Always wear the specified PPE before entering the handling area.
-
Ventilation : Conduct all work involving this chemical within a certified chemical fume hood to minimize inhalation exposure.[4][10]
-
Handling :
-
Storage : Keep the container tightly closed and store it in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[1][3][4]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste : Collect any solid waste, including contaminated consumables like weighing paper and gloves, in a designated and clearly labeled hazardous waste container.[10]
-
Liquid Waste : Solutions containing this chemical should be collected in a separate, labeled hazardous waste container. Do not dispose of this chemical down the drain.[4][12][13]
-
Empty Containers : Empty containers should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12]
Disposal Procedure
All chemical waste must be disposed of through an official hazardous waste collection program.[12][14] It is imperative not to discharge this chemical into the sewer system or dispose of it by evaporation.[12][15] Ensure that all waste containers are kept closed except when adding waste and are properly labeled for pickup by environmental health and safety personnel.[14][15]
References
- 1. echemi.com [echemi.com]
- 2. ethyl-2-amino-1h-indole-3-carboxylate hcl | CAS 1187830-59-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. falseguridad.com [falseguridad.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. vumc.org [vumc.org]
- 13. acs.org [acs.org]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
